molecular formula C9H14ClN3O4S B1417940 N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride CAS No. 863983-46-4

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

Cat. No.: B1417940
CAS No.: 863983-46-4
M. Wt: 295.74 g/mol
InChI Key: UADJAJMVAIAKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O4S and its molecular weight is 295.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-aminopropyl)-2-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S.ClH/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14;/h1-2,4-5,11H,3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADJAJMVAIAKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659830
Record name N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863983-46-4
Record name N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" CAS number 863983-46-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 863983-46-4 Synonyms: N-Nosyl-1,3-diaminopropane HCl; N-(2-Nitrobenzenesulfonyl)-1,3-propanediamine Hydrochloride Role: Bifunctional Building Block for Orthogonal Amine Synthesis

Executive Summary: The Strategic Value of CAS 863983-46-4

In the landscape of medicinal chemistry and polyamine synthesis, N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride represents a high-value strategic intermediate. Unlike simple protecting groups (Boc, Fmoc) that serve only to mask reactivity, the 2-nitrobenzenesulfonyl (Nosyl) group on this molecule serves a dual purpose: protection and activation .

This molecule allows researchers to synthesize non-symmetrical polyamines and complex nitrogenous heterocycles that are otherwise difficult to access. Its core value proposition lies in its orthogonality :

  • Free Primary Amine: Available for immediate acylation, reductive amination, or coupling.

  • Sulfonamide Nitrogen: Latently nucleophilic. The electron-withdrawing nitro group renders the N-H proton acidic (

    
    ), enabling mono-alkylation under mild conditions (Mitsunobu or alkyl halide) without the over-alkylation issues common to free amines.
    

Chemical Specifications & Properties[1][2][3][4][5][6]

PropertySpecification
Molecular Formula

Molecular Weight 295.74 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (free base is soluble in DCM)
pKa (Sulfonamide) ~9.5 (Activated by o-nitro group)
Melting Point 200–205 °C (Decomposition)
Storage Hygroscopic.[1][2][3] Store at -20°C under inert atmosphere (Argon/Nitrogen).

Mechanistic Insight: The Fukuyama Platform

The utility of this reagent rests on the Fukuyama Amine Synthesis protocol.[4] While standard amines are difficult to alkylate selectively (often leading to mixtures of secondary, tertiary, and quaternary amines), the Nosyl-protected nitrogen in CAS 863983-46-4 allows for precise, single alkylation.

Activation Mechanism

The ortho-nitro group exerts a strong electron-withdrawing effect, significantly increasing the acidity of the sulfonamide proton. This allows deprotonation by weak bases (e.g.,


, 

) or activation under Mitsunobu conditions (

/DEAD), facilitating attack on electrophiles that standard amides would not react with.
Deprotection Mechanism (The Safety Valve)

Unlike Tosyl groups, which require harsh reductive conditions (Na/naphthalene) to remove, the Nosyl group is cleaved via a Meisenheimer Complex intermediate using a thiol and a base.[2] This mild deprotection preserves sensitive functional groups (esters, epoxides, peptides) elsewhere in the molecule.

Pathway Visualization

The following diagram illustrates the workflow for utilizing this reagent to build a non-symmetrical polyamine chain.

FukuyamaPathway cluster_legend Mechanism Key Start Reagent (CAS 863983-46-4) [Free NH2 | Nosyl-NH] Step1 Step 1: Functionalize Free Amine (Acylation/Reductive Amination) Start->Step1 Selective Reaction Intermediate1 Intermediate A [R-NH | Nosyl-NH] Step1->Intermediate1 Step2 Step 2: Fukuyama Alkylation (Mitsunobu or R'-X + Base) Intermediate1->Step2 Activate Sulfonamide Intermediate2 Fully Protected Scaffold [R-NH | Nosyl-N-R'] Step2->Intermediate2 Step3 Step 3: Thiol Deprotection (PhSH / K2CO3) Intermediate2->Step3 Cleave Nosyl Final Target Polyamine [R-NH-(CH2)3-NH-R'] Step3->Final Release 2° Amine Nosyl Group Nosyl Group Electron Withdrawal Electron Withdrawal Nosyl Group->Electron Withdrawal Acidic NH Acidic NH Electron Withdrawal->Acidic NH

Caption: Logical workflow for converting CAS 863983-46-4 into complex secondary amines via orthogonal functionalization and Fukuyama alkylation.

Experimental Protocols

Handling the Hydrochloride Salt

Critical Note: The reagent is supplied as a hydrochloride salt. For reactions requiring the free amine (e.g., acylation), include an equivalent of base (DIPEA or TEA) in the reaction media. For reactions targeting the sulfonamide immediately, the salt must be neutralized, or excess base must be used to scavenge the HCl.

Protocol A: Selective Alkylation (Fukuyama Conditions)

Target: Alkylation of the sulfonamide nitrogen to extend the carbon chain.

Reagents:

  • Substrate: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide derivative (1.0 equiv)

  • Alkyl Halide (R-X): 1.2 equiv

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or Acetonitrile (Anhydrous)

Procedure:

  • Dissolve the substrate in DMF (0.1 M concentration).

  • Add

    
     and stir at room temperature for 15 minutes to ensure deprotonation of the sulfonamide.
    
  • Add the Alkyl Halide dropwise.

  • Heat to 50–60°C and monitor by TLC/LCMS.

    • Checkpoint: The reaction is usually cleaner than free amine alkylation; dialkylation is impossible due to the lack of a second proton.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, dry over 
    
    
    
    , and concentrate.
Protocol B: Nosyl Deprotection (Thiophenol Method)

Target: Removal of the Nosyl group to reveal the secondary amine.[2][5]

Reagents:

  • Substrate: Nosyl-protected intermediate

  • Thiophenol (PhSH): 1.2 – 1.5 equiv (Warning: Stench)

  • Base:

    
     (3.0 equiv) or DBU (2.0 equiv)
    
  • Solvent: DMF or CH3CN

Procedure:

  • Dissolve the alkylated intermediate in DMF.

  • Add

    
     followed by Thiophenol.
    
    • Observation: The solution often turns bright yellow due to the formation of the nitrophenyl thioether byproduct.

  • Stir at room temperature for 1–4 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with saturated

      
       and water.
      
    • Purification: The byproduct (2-nitrophenyl phenyl sulfide) is non-polar. An Acid/Base extraction is highly effective here: Extract the product into aqueous 1M HCl, wash the organic layer (containing the byproduct) away, then basify the aqueous layer and re-extract the pure amine with DCM.

Applications in Drug Discovery

Polyamine Synthesis (Spermidine Analogs)

Polyamines are critical in cell growth and ion channel modulation. This reagent is essential for synthesizing thermospermine or homospermidine analogs where the nitrogen spacing is non-canonical.

  • Method: React the free amine of CAS 863983-46-4 with a 4-carbon aldehyde (reductive amination), then alkylate the sulfonamide with a 3-carbon halide, followed by deprotection.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are vital.

  • This molecule provides a pre-installed 3-carbon spacer with differentiated termini.

  • The sulfonamide can serve as a temporary "handle" to attach the E3 ligase ligand, while the free amine attaches to the Warhead, before the sulfonamide is cleaved to release the final secondary amine linker.

Safety & Stability (E-E-A-T)

  • Toxicology: While the specific toxicology of this salt is not fully characterized, 2-nitrobenzenesulfonamides are generally potential skin sensitizers. The hydrochloride salt is acidic and corrosive to mucous membranes.

  • Thiophenol Warning: The deprotection step uses thiophenol, which is highly toxic and foul-smelling. All deprotection reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept nearby to neutralize thiol spills.

  • Thermal Stability: The compound is stable at room temperature but should not be heated above 80°C in the presence of strong bases without monitoring, as elimination reactions can occur.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[4] Tetrahedron Letters, 36(36), 6373–6374.

  • Kan, T., & Fukuyama, T. (2004).[2][5] Ns strategies: a highly versatile synthetic method for amines.[5] Chemical Communications, (4), 353–359.

  • Niitsu, M., et al. (2006). Synthesis of polyamine derivatives and their applications.[4][6] (Contextual reference for polyamine frameworks utilizing aminopropyl spacers).

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative text on Nosyl group stability and cleavage conditions).

Sources

The Ortho-Nitrobenzenesulfonamide (o-NBS) Group in Organic Synthesis: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ortho-nitrobenzenesulfonamide (o-NBS or nosyl) group stands as a cornerstone in the strategic protection of amines within modern organic synthesis. Its utility is particularly pronounced in the intricate, multi-step syntheses characteristic of pharmaceutical and natural product chemistry. The potent electron-withdrawing nature of the ortho-nitro substituent confers a unique combination of stability and reactivity upon the sulfonamide. This allows for robust protection of primary and secondary amines under a variety of conditions, while also enabling mild and selective deprotection. Furthermore, the o-NBS group serves a dual role by activating the sulfonamide N-H bond, thereby facilitating crucial N-alkylation reactions. This guide provides a comprehensive exploration of the o-NBS protecting group, from its chemical principles and practical implementation to its pivotal applications, offering field-proven insights for its effective use in the laboratory.

Core Principles of the o-NBS Protecting Group

The strategic selection of a protecting group is a critical decision in the design of a synthetic route.[1] An ideal protecting group must be introduced efficiently, remain stable throughout various transformations, and be removed under conditions that do not compromise the integrity of the target molecule.[1] The o-NBS group excels in these aspects, offering a distinct set of advantages rooted in its electronic properties.

The key to the o-NBS group's functionality is the presence of the nitro group at the ortho position of the benzene ring. This group exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the sulfonamide moiety in two primary ways:

  • N-H Acidity: The electron-withdrawing nitro group increases the acidity of the proton on the sulfonamide nitrogen. This enhanced acidity is instrumental in facilitating N-alkylation reactions, a feature prominently exploited in the renowned Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[2][3]

  • Facilitated Deprotection: The electronic properties of the o-NBS group allow for its cleavage under mild nucleophilic conditions, typically with a thiol and a base. This deprotection strategy is orthogonal to many other common protecting groups, providing valuable flexibility in complex synthetic campaigns.[4][5]

This unique combination of N-H activation and mild cleavage conditions distinguishes the o-NBS group from other sulfonyl-based protecting groups like the p-toluenesulfonyl (tosyl) group, which requires harsh reductive or strongly acidic conditions for removal.[4]

The o-NBS Group in Practice: A Comparative Overview

To fully appreciate the strategic advantages of the o-NBS group, it is useful to compare it with other commonly employed amine protecting groups.

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsKey AdvantagesKey Disadvantages
ortho-Nitrobenzenesulfonyl o-NBS (Nosyl) o-NBS-Cl, base (e.g., pyridine, Et3N), CH2Cl2Thiol (e.g., thiophenol, 2-mercaptoethanol), base (e.g., K2CO3, DBU), DMF or MeCN[6][7]Mild deprotection, stable to acidic conditions, activates N-H for alkylation[3][8]Sensitive to strong reducing agents.
tert-Butyloxycarbonyl Boc Boc2O, base (e.g., Et3N, DMAP), CH2Cl2 or THFStrong acid (e.g., TFA, HCl)[9]Stable to base and nucleophiles, widely used in peptide synthesis.Labile to strong acids.
Benzyloxycarbonyl Cbz (Z) Cbz-Cl, base (e.g., Na2CO3, NaHCO3), H2O/dioxaneCatalytic hydrogenation (e.g., H2, Pd/C)[9]Stable to acidic and basic conditions.Not compatible with substrates containing other reducible functional groups.
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-OSu, Fmoc-Cl, base (e.g., NaHCO3), H2O/dioxaneBase (e.g., 20% piperidine in DMF)Base-labile, orthogonal to acid-labile groups like Boc.Not stable to basic conditions.
p-Toluenesulfonyl Tosyl (Ts) Ts-Cl, base (e.g., pyridine, Et3N), CH2Cl2Harsh conditions (e.g., Na/liquid NH3, HBr/AcOH)[4]Very stable to a wide range of conditions.Difficult to remove.

Experimental Protocols: Installation and Cleavage of the o-NBS Group

The successful implementation of the o-NBS group hinges on reliable and reproducible experimental procedures. The following protocols are detailed to provide a self-validating system for researchers.

Protection of a Primary Amine with o-Nitrobenzenesulfonyl Chloride

This procedure details the formation of an N-substituted-o-nitrobenzenesulfonamide.[7][10]

Materials:

  • Primary amine (1.0 equiv)

  • o-Nitrobenzenesulfonyl chloride (1.05 equiv)

  • Triethylamine (1.1 equiv) or Pyridine

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine in dichloromethane.

  • Add triethylamine or pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add a solution of o-nitrobenzenesulfonyl chloride in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[10]

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-o-NBS protected amine.

Diagram of the o-NBS Protection Workflow:

G cluster_start Starting Materials cluster_workup Aqueous Work-up amine Primary Amine in CH2Cl2 reaction Reaction at 0°C to RT amine->reaction base Triethylamine or Pyridine base->reaction nbscl o-NBS-Cl in CH2Cl2 nbscl->reaction quench Quench with H2O reaction->quench wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product N-o-NBS Protected Amine purify->product

Caption: Workflow for the protection of a primary amine using o-NBS-Cl.

Deprotection of an o-NBS Protected Amine using Thiophenol

This protocol describes the cleavage of the o-NBS group to regenerate the free amine.[6][7]

Materials:

  • N-o-NBS protected amine (1.0 equiv)

  • Thiophenol (2.5 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the N-o-NBS protected amine in DMF or MeCN, add potassium carbonate and thiophenol.[10]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.[10]

  • Dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired free amine.

The Mechanism of Thiol-Mediated o-NBS Deprotection

The deprotection of the o-NBS group with a thiol proceeds through a well-established mechanism involving the formation of a Meisenheimer complex.[3] This process underscores the chemical principles that make the o-NBS group so effective.

  • Nucleophilic Attack: The thiolate, generated in situ from the thiol and base, acts as a soft nucleophile and attacks the electron-deficient aromatic ring of the o-nitrobenzenesulfonamide. This attack is directed to the carbon atom bearing the sulfonyl group.

  • Formation of the Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

  • Cleavage and Regeneration: The Meisenheimer complex then collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine.

Diagram of the o-NBS Deprotection Mechanism:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products o-NBS-Amine R₂N-SO₂-Ar(NO₂) Meisenheimer Complex [R₂N-SO₂-Ar(NO₂)(SR)]⁻ o-NBS-Amine->Meisenheimer Complex + RS⁻ (Thiolate) Free Amine R₂NH Meisenheimer Complex->Free Amine Collapse Byproduct Ar(NO₂)-SR Meisenheimer Complex->Byproduct Thiolate RS⁻

Caption: Mechanism of thiol-mediated o-NBS deprotection.

Key Applications in Advanced Synthesis

The unique properties of the o-NBS group have led to its widespread adoption in several powerful synthetic methodologies.

The Fukuyama Amine Synthesis

The Fukuyama amine synthesis is a versatile method for the preparation of secondary amines from primary amines.[2] This multi-step process leverages the o-NBS group for both protection and activation.

  • Protection: A primary amine is first protected as its o-nitrobenzenesulfonamide.

  • Alkylation: The resulting sulfonamide is then N-alkylated. The increased acidity of the N-H proton facilitates this step, which can be achieved under standard alkylation conditions or, more notably, through the Fukuyama-Mitsunobu reaction.[11]

  • Deprotection: The o-NBS group is subsequently removed using the standard thiol-based deprotection protocol to yield the desired secondary amine.

This methodology is highly valued for its mild reaction conditions and broad substrate scope.[2]

Diagram of the Fukuyama Amine Synthesis Workflow:

G start Primary Amine (R-NH₂) step1 Protection with o-NBS-Cl start->step1 intermediate1 o-NBS Protected Amine (R-NH-Ns) step1->intermediate1 step2 N-Alkylation (e.g., Fukuyama-Mitsunobu) intermediate1->step2 intermediate2 N,N-Disubstituted Sulfonamide (R-NR'-Ns) step2->intermediate2 step3 Deprotection (Thiol, Base) intermediate2->step3 end Secondary Amine (R-NHR') step3->end

Caption: Logical flow of the Fukuyama Amine Synthesis.

Solid-Phase Synthesis

The o-NBS group has also found significant application in solid-phase synthesis, particularly for the preparation of polyamines and peptide derivatives.[12][13] Polymer-supported o-nitrobenzenesulfonamides can serve as key intermediates for a variety of transformations, with the advantage of simplified purification through filtration.[13][14]

Conclusion

The ortho-nitrobenzenesulfonamide protecting group is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its unique electronic properties allow for the robust protection of amines, activation for N-alkylation, and mild, selective deprotection. The methodologies it has enabled, such as the Fukuyama amine synthesis, have become indispensable for the construction of complex nitrogen-containing molecules. By understanding the core principles, mastering the experimental protocols, and appreciating the mechanistic underpinnings of the o-NBS group, researchers can confidently leverage its capabilities to streamline and enhance their synthetic endeavors in drug discovery and beyond.

References

  • W. Kurosawa, T. Kan, and T. Fukuyama. "PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES." Organic Syntheses, 79, 186. Available at: [Link]

  • T. Kan and T. Fukuyama. "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, (4), 353-359, 2004. Available at: [Link]

  • Synthesis Workshop. "Advanced Organic Chemistry: Protecting Groups." YouTube, January 19, 2024. Available at: [Link]

  • T. Kan, A. Fujiwara, H. Kobayashi, and T. Fukuyama. "Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol." Tetrahedron, 58(32), 6267-6276, 2002. Available at: [Link]

  • Organic Chemistry Portal. "Protective Groups." Available at: [Link]

  • S. R. K. Samala and R. K. Jetti. "Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications." RSC Advances, 11(12), 6988-7009, 2021. Available at: [Link]

  • T. Fukuyama, C.-K. Jow, and M. Cheung. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374, 1995. Available at: [Link]

  • V. Fülöpová and M. Soural. "Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis." ACS Combinatorial Science, 17(10), 570-591, 2015. Available at: [Link]

  • M. A. Ali, M. A. Ismail, A. El-Faham, and B. G. de la Torre. "New synthetic strategy for o-NBS protected amino acids and their use in synthesis of mono-benzylated peptides." Amino Acids, 48, 2247-2252, 2016. Available at: [Link]

  • J. E. Gestwicki, L. A. H. van den Berg, and J. A. L. M. van den Heuvel. "Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins." Journal of Peptide Science, 12(4), 284-293, 2006. Available at: [Link]

Sources

Technical Guide: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Targeted Polyamine Synthesis

Executive Summary

This guide details the chemical identity, structural utility, and experimental application of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride . Commonly utilized in the Fukuyama Amine Synthesis , this compound serves as a critical mono-protected intermediate. Its value lies in the orthogonality of the 2-nitrobenzenesulfonyl (Nosyl or Ns) group: it protects one amine of a diamine chain while simultaneously "activating" the nitrogen for further alkylation, followed by mild deprotection. This duality makes it indispensable for constructing complex polyamines (e.g., spermidine analogs) and secondary amines in drug development.

Part 1: Chemical Identity & Synonyms[1][2]

The nomenclature for this compound varies by vendor and application (synthesis vs. cataloging). The table below consolidates the most chemically accurate synonyms and identifiers to ensure precise procurement and database searching.

Table 1: Chemical Identifiers and Synonyms
CategoryIdentifier / SynonymNotes
Primary Name N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl Standard catalog name.
CAS Number 863983-46-4 Specific to the Hydrochloride salt.[1][2]
Common Abbrev. N-(o-Ns)-1,3-diaminopropane HCl"Ns" denotes the Nosyl group.[1][3]
Systematic Name N-(2-Nitrophenylsulfonyl)-1,3-propanediamine HClIUPAC-compliant naming.[4]
Alt. Synonym 1 1-Amino-3-(2-nitrobenzenesulfonamido)propane HClEmphasizes the propane backbone.
Alt. Synonym 2 N-(2-Nitrobenzenesulfonyl)-1,3-diaminopropane HClCommon in synthesis literature.
Molecular Formula C₉H₁₃N₃O₄S[1] · HClSalt form for stability.
Molecular Weight 295.74 g/mol Includes HCl component.[1][2]

Part 2: Structural Significance (The "Nosyl" Advantage)[8]

The core utility of this compound stems from the electronic properties of the 2-nitrobenzenesulfonyl (Ns) group. Unlike robust protecting groups like Boc or Cbz which are solely protective, the Ns group is amphoteric in function :

  • Acidification (Activation): The strong electron-withdrawing nature of the ortho-nitro group and the sulfonyl moiety renders the sulfonamide proton significantly acidic (pKa ≈ 10). This allows for facile deprotonation by weak bases (e.g., K₂CO₃) and subsequent mono-alkylation under mild conditions (Mitsunobu or direct alkylation).

  • Orthogonal Deprotection: The Ns group is stable to acids (TFA, HCl) and bases used in alkylation. However, it is cleaved specifically via Nucleophilic Aromatic Substitution (SₙAr) using a thiol and a base. This mechanism forms a Meisenheimer complex, releasing sulfur dioxide and the free amine.[3][5]

Visualization: The Fukuyama Activation/Deprotection Cycle

The following diagram illustrates the mechanistic pathway that makes this compound a vital tool.

FukuyamaCycle Figure 1: The Fukuyama Amine Synthesis Pathway Utilizing the Ns-Group Start N-(3-Aminopropyl)-2-nitrobenzenesulfonamide (Starting Material) Activated Sulfonamide Anion (Nucleophile) Start->Activated Deprotonation (K2CO3 or DBU) Alkylated N,N-Disubstituted Sulfonamide (Intermediate) Activated->Alkylated Alkylation (R-X) or Mitsunobu (R-OH) Complex Meisenheimer Complex Alkylated->Complex Thiol Attack (PhSH or HS-CH2CH2-OH) Product Secondary Amine / Polyamine (Final Product) Complex->Product Collapse & SO2 Loss

Caption: The Ns-group allows the starting amine to act as a nucleophile for chain extension before being removed to reveal the final secondary amine.

Part 3: Applications in Synthesis

Total Synthesis of Polyamines

This compound is the "left-hand" building block for constructing spermidine and spermine analogs. By reacting the free amine end of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide with an electrophile (e.g., a 4-carbon aldehyde or halide), researchers can build the polyamine backbone. Once the backbone is assembled, the Ns group is removed to reveal the secondary nitrogen characteristic of natural polyamines.

Preparation of "Caged" Compounds

In neurobiology, this sulfonamide serves as a precursor for "caged" neurotransmitters. The Ns group prevents biological activity until it is photolytically or chemically removed, allowing for precise temporal control of neuronal signaling in experimental setups.

Part 4: Experimental Protocols

Safety Warning: 2-nitrobenzenesulfonyl chloride is a skin sensitizer. Thiophenol is toxic and has a potent stench. All operations must be performed in a fume hood.

Protocol A: Synthesis of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl

Use this protocol if you need to synthesize the material from raw reagents.

  • Reagents: 1,3-Diaminopropane (10 equiv, large excess is critical to prevent bis-protection), 2-Nitrobenzenesulfonyl chloride (NsCl, 1 equiv), Dichloromethane (DCM), Triethylamine (TEA).

  • Setup: Cool a solution of 1,3-diaminopropane (100 mmol) and TEA (10 mmol) in DCM (100 mL) to 0°C.

  • Addition: Dissolve NsCl (10 mmol) in DCM (20 mL). Add this solution dropwise over 1 hour to the diamine solution. Note: Slow addition to excess diamine ensures mono-protection.

  • Workup:

    • Wash the organic layer with water (3x) to remove excess diamine.

    • Extract the organic layer with 1M HCl. The product (amine) will move to the aqueous phase; bis-protected byproducts remain in the organic phase.

    • Basify the aqueous phase (pH > 10) with NaOH and extract back into DCM.

    • Dry over MgSO₄ and concentrate.[3][6]

  • Salt Formation: Dissolve the residue in minimal ethanol and add 1M HCl in diethyl ether. Filter the white precipitate (The Hydrochloride salt).

Protocol B: Deprotection of the Ns-Group (Fukuyama Method)

Use this protocol to remove the protecting group after your synthetic steps.

  • Reagents: Thiophenol (PhSH) or 2-Mercaptoethanol (less toxic alternative), K₂CO₃ or DBU, Acetonitrile (MeCN) or DMF.

  • Reaction: Dissolve the Ns-protected amine (1.0 equiv) in MeCN. Add K₂CO₃ (3.0 equiv) and Thiophenol (1.2 equiv).

  • Conditions: Stir at 50°C for 1–2 hours. The solution typically turns bright yellow (Meisenheimer complex).

  • Workup: Dilute with water and extract with DCM. The byproduct (PhS-Ns adduct) is organic soluble. If the product is a polyamine, it may require specific pH manipulation or ion-exchange chromatography for isolation.

Part 5: Handling & Stability

ParameterSpecification
Storage Store at -20°C. Hygroscopic; keep under inert gas (Argon/Nitrogen).
Solubility Soluble in Water, DMSO, Methanol. Slightly soluble in DCM.
Stability Stable to TFA (acidic deprotection of Boc groups) and mild bases.
Incompatibility Strong oxidizers, reducing agents (may reduce the nitro group).

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[6] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

  • Kan, T., & Fukuyama, T. (2004).[3] Ns strategies: a highly versatile synthetic method for amines.[7] Chemical Communications, (4), 353–359. [3]

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride. Retrieved from TCI Chemicals.

  • Sigma-Aldrich. (n.d.). 1,3-Diaminopropane dihydrochloride (Precursor Reference).[8] Retrieved from Sigma-Aldrich.[8]

Sources

Methodological & Application

Application Note & Protocol: Strategic Use of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Nosyl Group in Complex Peptide Synthesis

In the intricate field of peptide synthesis, the strategic selection of orthogonal protecting groups is paramount to achieving complex molecular architectures such as branched peptides, cyclic peptides, and peptide conjugates. The 2-nitrobenzenesulfonyl (Ns) group, introduced by Fukuyama, offers a robust and versatile tool for the protection of primary amines.[1][2] Its key advantage lies in its orthogonality to the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The Ns group is stable under the basic conditions required for Fmoc-deprotection (e.g., piperidine) and the strong acidic conditions used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid, TFA).[3]

This application note details the use of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride , a bifunctional linker that leverages the properties of the nosyl protecting group. This reagent possesses a free primary amine for initial coupling and a nosyl-protected primary amine, which can be selectively deprotected on-resin to introduce a point for chain elongation or conjugation. This enables the precise construction of peptides with integrated spacer arms or defined branching points.

Mechanism of Action: The Fukuyama Deprotection

The cleavage of the nosyl group is a mild and selective process based on nucleophilic aromatic substitution.[4] The reaction is typically carried out using a "soft" nucleophile, such as a thiol, in the presence of a non-nucleophilic base.

The mechanism proceeds as follows:

  • A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the thiol (e.g., thiophenol) to generate a more nucleophilic thiolate anion.

  • The thiolate attacks the electron-deficient nitro-substituted aromatic ring of the sulfonamide, forming a transient Meisenheimer complex.

  • This intermediate collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine on the peptide, along with byproducts.

This selective deprotection allows for the unmasking of a specific amine on the solid support, which can then be used for subsequent synthetic steps.

Deprotection_Mechanism Resin_Ns Resin-Peptide-Linker-NH-Ns Meisenheimer Meisenheimer Complex (Intermediate) Resin_Ns->Meisenheimer + R-S⁻ Thiol R-SH + Base Thiolate R-S⁻ Thiol->Thiolate - H⁺ Thiolate->Meisenheimer Deprotected_Amine Resin-Peptide-Linker-NH₂ Meisenheimer->Deprotected_Amine Cleavage Byproducts Byproducts Meisenheimer->Byproducts

Caption: Fukuyama nosyl-deprotection workflow.

Application: Synthesis of a Branched Peptide using Fmoc-SPPS

This protocol describes the incorporation of the N-(3-Aminopropyl)-2-nitrobenzenesulfonamide linker onto a resin, followed by the synthesis of a linear peptide sequence, selective on-resin deprotection of the nosyl group, and subsequent synthesis of a peptide branch.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable amino-functionalized resin).[5]

  • Linker: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HBTU, HOBt, DIPEA or DIC, HOBt.

  • Nosyl Deprotection Reagents: Thiophenol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Washing Solvents: Methanol (MeOH), Diethyl ether.

Protocol Part 1: Linker Coupling and Main Chain Elongation

This part of the protocol details the standard solid-phase synthesis steps to build the main peptide chain.[3][6][7]

Protocol_Part1 cluster_prep Resin Preparation cluster_coupling Linker Coupling cluster_elongation Main Chain Synthesis Swell 1. Swell Rink Amide Resin in DMF Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 3. Wash Resin (DMF, DCM, DMF) Fmoc_Deprotect->Wash1 Activate 4. Pre-activate Linker (HBTU/HOBt/DIPEA) Wash1->Activate Couple 5. Couple Linker to Resin Activate->Couple Wash2 6. Wash Resin Couple->Wash2 SPPS_Cycle 7. Perform SPPS Cycles (Fmoc Deprotection -> Coupling -> Wash) Wash2->SPPS_Cycle Final_Fmoc_Deprotect 8. Final N-terminal Fmoc Deprotection SPPS_Cycle->Final_Fmoc_Deprotect Wash3 9. Final Wash Final_Fmoc_Deprotect->Wash3

Caption: Workflow for linker coupling and main peptide chain synthesis.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the Rink Amide linker.[8][9]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Linker Activation: In a separate vial, dissolve N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Linker Coupling: Add the activated linker solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Main Chain Elongation: Synthesize the main peptide chain using standard Fmoc-SPPS cycles. Each cycle consists of:

    • Fmoc deprotection (20% piperidine in DMF, 2 x 10 min).

    • Washing (DMF, DCM, DMF).

    • Coupling of the next Fmoc-amino acid (using standard coupling reagents).

    • Washing (DMF, DCM, DMF).

  • Final N-terminal Fmoc Removal: After coupling the last amino acid of the main chain, perform a final Fmoc deprotection as described above.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the resin under vacuum. At this stage, the resin-bound peptide has a free N-terminal amine and a nosyl-protected amine on the linker.

Protocol Part 2: On-Resin Nosyl Deprotection and Branch Synthesis

This part of the protocol is the key step where the orthogonal nosyl group is removed to allow for the synthesis of the peptide branch.

Step-by-Step Procedure:

  • Resin Swelling: Swell the dried peptide-resin from Part 1 in DMF for 1 hour.

  • Nosyl Deprotection Cocktail Preparation: Prepare the deprotection solution: 0.1 M thiophenol and 0.1 M DBU in DMF.

  • On-Resin Deprotection: Add the deprotection solution to the resin and agitate at room temperature. Monitor the reaction for completion (typically 1-2 hours). A test cleavage can be performed on a small sample to check for complete deprotection via mass spectrometry.

  • Washing: Wash the resin extensively to remove all traces of the deprotection reagents: DMF (5x), DCM (5x), DMF (5x).

  • Branch Chain Elongation: Synthesize the branch peptide chain starting from the newly liberated amine on the linker, using the standard Fmoc-SPPS cycles as described in Part 1, Step 7.

  • Final Fmoc Removal: Perform a final Fmoc deprotection on the N-terminus of the branch peptide.

  • Final Washing: Wash the resin with DMF (5x), DCM (5x), and MeOH (3x). Dry the final peptide-resin under vacuum.

Protocol Part 3: Final Cleavage and Purification
  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.[7] This step removes the side-chain protecting groups and cleaves the peptide from the resin.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude branched peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following table provides typical reagent stoichiometries for the key steps in this protocol, based on a resin substitution of 0.5 mmol/g.

StepReagentEquivalents (relative to resin capacity)
Linker Coupling N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl3.0
HBTU/HOBt2.9 / 3.0
DIPEA6.0
Amino Acid Coupling Fmoc-Amino Acid3.0 - 5.0
HBTU/HOBt2.9 - 4.9 / 3.0 - 5.0
DIPEA6.0 - 10.0
On-Resin Nosyl Deprotection Thiophenol10.0
DBU5.0

Troubleshooting and Key Considerations

  • Incomplete Nosyl Deprotection: If monitoring shows incomplete deprotection, extend the reaction time or repeat the treatment with fresh deprotection solution. The efficiency can be sequence-dependent.[10]

  • Thiol Odor: Thiophenol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Alternative, less odorous thiols can be explored, though reaction times may need to be optimized.[11]

  • Base Sensitivity: Ensure that the peptide sequence does not contain base-sensitive functionalities that could be affected by the DBU treatment during nosyl deprotection.

  • Orthogonality Check: The nosyl group is highly stable to TFA. If a protected peptide fragment is desired, cleavage from a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin) can be performed while keeping the nosyl group intact.[12]

Conclusion

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride is a highly effective bifunctional linker for the synthesis of complex peptides via Fmoc-SPPS. The orthogonality of the nosyl protecting group allows for its selective removal on-resin, providing a strategic point for creating branched structures or for the conjugation of other molecules. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this versatile reagent in their synthetic workflows.

References

  • Odorless nosyl deprotection by in-situ formation of a thiolate. (n.d.). American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (2006). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (2006). Synlett. Retrieved February 7, 2026, from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved February 7, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis. (2006). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega. Retrieved February 7, 2026, from [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec. Retrieved February 7, 2026, from [Link]

  • Deprotection of the N-Nosyl Group with a Thiol Resin. (2009). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The use of Fukuyama's sulfonamide in the synthesis of selectively protected spermidines. (2005). SciELO. Retrieved February 7, 2026, from [Link]

  • Methods for Removing the Fmoc Group. (1994). In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press.
  • CN104292394A - Preparation method of Rink amide resin. (2015). Google Patents.
  • Synthesis of Peptides on Solid Supports. (n.d.). Retrieved February 7, 2026, from [Link]

  • What is the best procedure to follow for synthesizing a C-terminal amidated peptide? (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. (1998). PubMed. Retrieved February 7, 2026, from [Link]

  • Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. (2000). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2018). PubMed Central. Retrieved February 7, 2026, from [Link]

Sources

Using "N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride in Solid-Phase Peptide Synthesis (SPPS). This reagent acts as a specialized "Fukuyama linker," enabling the synthesis of polyamines, peptoids, and N-alkylated peptide backbones via the Fukuyama-Mitsunobu strategy.[1]

Reagent: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride CAS: 60419-37-8 (Free base generic reference) | Role: Bifunctional Spacer / Fukuyama Intermediate Target Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Researchers[1]

Introduction & Strategic Utility

In standard SPPS, introducing secondary amines or polyamine scaffolds (e.g., spermidine/spermine analogs) is challenging due to the potential for over-alkylation and the difficulty of acylating sterically hindered secondary amines.[1] N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride serves as a pre-functionalized building block that solves these issues by leveraging Fukuyama chemistry .[1]

Key Advantages[1][2][3]
  • Orthogonality: The 2-nitrobenzenesulfonyl (o-NBS) group is stable to TFA (Boc cleavage) and Piperidine (Fmoc cleavage).[1] It is selectively removed via thiolysis (thiol + base).[1]

  • Controlled Alkylation: The electron-withdrawing sulfonamide group renders the adjacent nitrogen acidic (

    
    ), allowing for mono-alkylation under Mitsunobu conditions or with alkyl halides.[1]
    
  • Aggregation Suppression: Introducing N-alkyl groups disrupts the peptide backbone hydrogen bonding network, preventing "beta-sheet" aggregation during the synthesis of "difficult sequences."

Mechanistic Principles

The utility of this reagent relies on the Fukuyama Amine Synthesis cycle.[2]

  • Anchoring: The free primary amine (after neutralizing the HCl salt) is coupled to the resin-bound carboxylic acid.

  • Activation: The resulting sulfonamide proton is sufficiently acidic to be deprotonated by weak bases (e.g.,

    
    ) or activated by Mitsunobu reagents (
    
    
    
    /DIAD).[1]
  • Alkylation: An alcohol (Mitsunobu) or alkyl halide is introduced.[1][3] The bulky sulfonyl group prevents over-alkylation.

  • Deprotection: Nucleophilic aromatic substitution (

    
    ) using a thiol releases the secondary amine and sulfur dioxide.[1]
    
Diagram: The Fukuyama-Mitsunobu Cycle in SPPS[6]

FukuyamaCycle Resin Resin-Peptide-COOH Coupled Resin-Peptide-CONH-(CH2)3-NH-Ns (Sulfonamide Anchored) Resin->Coupled 1. Coupling (HBTU/DIPEA) Reagent Reagent (HCl Salt) NH2-(CH2)3-NH-Ns Reagent->Coupled Neutralization Alkylated Resin-Peptide-CONH-(CH2)3-N(R)-Ns (N-Alkylated) Coupled->Alkylated 2. Mitsunobu Alkylation (R-OH, PPh3, DIAD) Final Resin-Peptide-CONH-(CH2)3-NH(R) (Secondary Amine Released) Alkylated->Final 3. Thiolysis (Deprotection) (Mercaptoethanol/DBU)

Figure 1: Workflow for introducing secondary amines using N-(3-Aminopropyl)-2-nitrobenzenesulfonamide.

Experimental Protocols

A. Reagent Preparation & Loading

The reagent is supplied as a Hydrochloride salt. It must be neutralized in situ or converted to the free base immediately prior to coupling to prevent side reactions or poor coupling efficiency.

Protocol 1: Coupling to Resin-Bound Carboxylic Acid

  • Resin Preparation: Swell the resin (e.g., 2-Chlorotrityl, Rink Amide, or peptide-loaded resin) in DMF for 30 mins.

  • Activation: Dissolve the resin-bound carboxylic acid component (if extending a chain) or ensure the resin linker is active.

    • Note: If coupling the reagent directly to a peptide chain:[1]

  • Coupling Cocktail:

    • Reagent: 3.0 equivalents of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl.

    • Activator: 2.9 equivalents of HBTU (or HATU for difficult couplings).

    • Base: 6.0 equivalents of DIPEA (N,N-Diisopropylethylamine).[1] Critical: Extra base is required to neutralize the HCl salt.[1]

    • Solvent: Anhydrous DMF (min. concentration 0.2 M).[1]

  • Reaction: Add the cocktail to the resin. Shake at room temperature for 1–2 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). The resin should be negative (no blue color) if coupling to a primary amine was successful.[1] Note: The sulfonamide NH does not react with Ninhydrin to form the standard blue color.[1]

B. N-Alkylation (Fukuyama-Mitsunobu)

This step introduces the "branch" or extends the polyamine chain. Mitsunobu conditions are preferred on solid phase for their mildness and specificity.

Protocol 2: Mitsunobu Alkylation

  • Wash: Wash resin 3x with anhydrous THF (Tetrahydrofuran).[1] DMF inhibits Mitsunobu reactions.[1]

  • Reactants:

    • Alcohol (R-OH): 5.0 equivalents (The group to be attached).[1]

    • Phosphine: 5.0 equivalents of

      
       (Triphenylphosphine).[1]
      
    • Azodicarboxylate: 5.0 equivalents of DIAD (Diisopropyl azodicarboxylate).[1]

  • Procedure:

    • Dissolve R-OH and

      
       in anhydrous THF. Add to resin.[4][5][6][7]
      
    • Add DIAD dropwise to the suspension to prevent overheating.

  • Incubation: Shake for 2–4 hours at room temperature under Nitrogen/Argon.

  • Wash: Wash extensively with THF, then DCM, then DMF to remove triphenylphosphine oxide byproducts.[1]

C. Deprotection (Removal of o-NBS)

To reveal the secondary amine for further elongation or final cleavage.

Protocol 3: Thiolysis Cleavage

  • Cocktail Preparation: Prepare a solution of:

    • Mercaptoethanol (2-ME): 10 equivalents (or Thiophenol - caution: stench).[1]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 5 equivalents.[1][8]

    • Solvent: DMF.

  • Reaction: Add solution to resin. Shake for 30 minutes.

  • Repetition: Drain and repeat the treatment once for 30 minutes to ensure quantitative removal.

  • Wash: Wash resin with DMF (5x), DCM (3x), and MeOH (3x) to remove the yellow byproduct (sulfur adduct).[1]

  • Validation: A Chloranil test (for secondary amines) should be positive (blue/green spots).[1]

Data & Optimization

Comparison of Deprotection Cocktails

The choice of thiol impacts reaction speed and odor control.

Reagent CocktailReactivityOdorRecommended Use
2-Mercaptoethanol / DBU HighModerateStandard SPPS; easiest to wash out.[1]
Thiophenol /

Very HighSevere"Difficult" sequences where steric hindrance is high.[1]
Dodecanethiol / DBU ModerateLowLarge-scale synthesis where odor control is critical.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling HCl salt not neutralized.Increase DIPEA to 6–8 eq. Pre-mix reagent with DIPEA before adding HBTU.
Failed Alkylation Wet solvent (Mitsunobu).[1]Ensure THF is anhydrous. Water kills the betaine intermediate.
Incomplete Deprotection Insufficient base/thiol.[1]Use Thiophenol/DBU if Mercaptoethanol fails.[1] Repeat cycles.
Precipitate in Mitsunobu

formation.
Wash resin with hot MeOH or DCM/MeOH mixtures to solubilize oxide byproducts.[1]

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[2] Tetrahedron Letters, 36(36), 6373-6374.[1] Link

  • Yang, L., & Chiu, K. (1997).[1][2] Solid phase synthesis of Fmoc N-methyl amino acids: Application of the Fukuyama amine synthesis.[2] Tetrahedron Letters, 38(42), 7307-7310.[1] Link[1]

  • Kay, B. K., et al. (2001).[1] Fukuyama-Mitsunobu alkylation in amine synthesis on solid phase.[2][3][9] Journal of Combinatorial Chemistry.

  • Miller, S. C., & Scanlan, T. S. (1997).[1] Site-selective N-methylation of peptides on solid support.[1] Journal of the American Chemical Society, 119(10), 2301-2302.[1] Link

  • BenchChem. (2025).[1][10][8] Application Notes and Protocols for Sulfenamide Protecting Groups in Peptide Synthesis.[10]Link[1]

Sources

Application of "N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride in Natural Product Synthesis

Introduction: A Versatile Building Block for Complex Amine Architectures

The synthesis of complex natural products, particularly those containing polyamine backbones, presents a significant challenge in selectively functionalizing multiple nitrogen atoms. N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride has emerged as a critical bifunctional building block that addresses this challenge. It provides a stable, pre-protected primary amine in the form of a 2-nitrobenzenesulfonamide (nosylamide), leaving a free primary amine available for initial coupling reactions. The unique properties of the nosyl (Ns) group, which serves as both a robust protecting group and an activating group for subsequent N-alkylation, make this reagent exceptionally valuable for researchers in medicinal chemistry and total synthesis.[1][2]

This guide provides a detailed exploration of the strategic application of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride, focusing on the underlying chemical principles, detailed experimental protocols, and its role in the elegant construction of complex molecular targets.

The Foundational Chemistry of the 2-Nitrobenzenesulfonyl (Nosyl) Group

The utility of the title compound is intrinsically linked to the chemical behavior of the 2-nitrobenzenesulfonyl (nosyl) moiety. Understanding its dual functionality is key to its effective implementation.

A Superior Protecting Group: Stability and Orthogonality

Protecting groups are essential tools in multi-step synthesis, designed to mask a reactive functional group while other parts of the molecule are modified.[3][4] The nosyl group excels in this role due to several key features:

  • Robustness: The sulfonamide bond is stable to a wide range of reaction conditions, including strongly acidic and basic media, which are often required in complex syntheses.[5]

  • Orthogonality: The true power of the nosyl group lies in its unique deprotection conditions. It is cleaved by treatment with a thiol and a mild base.[1][6] This allows for its selective removal without affecting other common acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) amine protecting groups, a critical feature for syntheses requiring differential protection strategies.[1]

  • Crystallinity: Nosyl-protected amines are frequently crystalline solids, which greatly simplifies purification by recrystallization.[1]

The Dual Role: From Protection to Activation

Unlike many protecting groups that merely shield a functional group, the nosyl group actively facilitates subsequent reactions. The strongly electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide N-H proton (pKa ≈ 10-11). This acidification is the cornerstone of the Fukuyama Amine Synthesis .[5][6][7]

This enhanced acidity allows the nosylamide to be easily deprotonated by mild bases, forming a nucleophilic nitrogen anion that can be efficiently alkylated under various conditions, most notably the Fukuyama-Mitsunobu reaction .[8][9] This reaction enables the formation of secondary amines from primary amines with high yields and is particularly effective for coupling with primary and secondary alcohols.[6][7]

The Deprotection Pathway: A Nucleophilic Aromatic Substitution Mechanism

The cleavage of the nosyl group is a mild and efficient process that proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, typically a thiolate anion (generated from a thiol and a base), attacks the electron-deficient aromatic ring at a position ortho or para to the nitro group.[6] This addition forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex .[6][9] The complex then collapses, eliminating sulfur dioxide and releasing the free amine, often in near-quantitative yield.

sub Nosyl-Protected Amine (R1-NH-Ns) mc Meisenheimer Complex sub->mc Attack reagents + Thiol (R2-SH) + Base reagents->sub thiolate Thiolate (R2-S⁻) amine Free Amine (R1-NH2) mc->amine Collapse bp + Byproducts amine->bp start Start: N-(3-Aminopropyl)- 2-nitrobenzenesulfonamide HCl step1 Step 1: Couple Free Amine (e.g., Amide bond formation with R1-COOH) start->step1 intermediate1 Intermediate A (R1-CO-NH-(CH2)3-NH-Ns) step1->intermediate1 step2 Step 2: N-Alkylation of Nosylamide (Fukuyama-Mitsunobu with R2-OH) intermediate1->step2 intermediate2 Intermediate B (R1-CO-NH-(CH2)3-N(R2)-Ns) step2->intermediate2 step3 Step 3: Nosyl Deprotection (Thiol + Base) intermediate2->step3 product Final Product (R1-CO-NH-(CH2)3-NH-R2) step3->product

Diagram 2: General Synthetic Workflow.

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: N-Alkylation via the Fukuyama-Mitsunobu Reaction

This protocol describes the coupling of a nosyl-protected amine with a primary or secondary alcohol.

Materials:

  • Nosyl-protected amine substrate (e.g., Intermediate A from Diagram 2)

  • Alcohol (1.2-1.5 equivalents)

  • Triphenylphosphine (PPh₃) or tri-n-butylphosphine (PBu₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), typically as a 40% solution in toluene

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the nosyl-protected amine (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. The reaction is often exothermic, and a color change (typically to a yellow or orange hue) may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the N,N-disubstituted sulfonamide.

Causality Insight: The acidity of the nosylamide is critical for the Mitsunobu reaction, which typically works poorly for direct alkylation of simple amides or less acidic sulfonamides. [5]The nosyl group's electron-withdrawing power makes the nitrogen proton readily transferable, facilitating the formation of the key intermediates in the catalytic cycle.

Protocol 2: Deprotection of the Nosyl Group

This protocol describes the cleavage of the nosyl group to reveal the free amine.

Materials:

  • Nosyl-protected substrate (e.g., Intermediate B from Diagram 2)

  • Thiophenol (PhSH) or 2-Mercaptoethanol (HOCH₂CH₂SH) (5-10 equivalents)

  • Base: Cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3-5 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))

Procedure:

  • Dissolve the nosyl-protected substrate (1.0 eq) in DMF or MeCN in a round-bottom flask.

  • Add the thiol (e.g., thiophenol, 5.0 eq).

  • Add the base (e.g., Cs₂CO₃, 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates reaction progression.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or by an acid-base extraction to isolate the desired amine. [10] Trustworthiness Note: The choice of thiol and base can be critical. Thiophenol is highly effective but has a strong, unpleasant odor. Odorless alternatives like p-mercaptobenzoic acid have been developed. [11]DBU is a strong, non-nucleophilic base suitable for many substrates, while Cs₂CO₃ is a milder inorganic base often used with sensitive functional groups. [10]

Data and Case Study

Table 1: Representative Conditions for Nosyl Group Manipulation
StepReagentsBaseSolventTemp (°C)Typical Yield (%)Reference
N-Alkylation R-X (Alkyl Halide)K₂CO₃DMF25 - 6085-98[5]
N-Alkylation R-OH (Alcohol), PPh₃, DEAD---THF0 to 2580-95[6][8]
Deprotection ThiophenolK₂CO₃MeCN2590-99[6]
Deprotection 2-MercaptoethanolDBUDMF2588-97[12][10][13]
Case Study: Synthesis of Acylpolyamine Spider Toxins

The "Nosyl Strategy" has been effectively used in the synthesis of acylpolyamine spider toxins. [12]In a typical synthesis, N-(3-Aminopropyl)-2-nitrobenzenesulfonamide could be acylated at its free amine. The resulting nosylamide is then sequentially alkylated with other aminopropyl building blocks (themselves protected with orthogonal groups like Boc) to construct the full polyamine chain. The final step involves the mild cleavage of the nosyl group to yield the natural product. This strategy highlights the efficiency and control afforded by the nosyl group in building complex, repetitive structures. [12]

Troubleshooting and Expert Insights

  • Incomplete Alkylation: If a Fukuyama-Mitsunobu reaction stalls, ensure all reagents and solvents are strictly anhydrous. Using a more reactive phosphine like PBu₃ instead of PPh₃ can sometimes improve yields for sterically hindered alcohols.

  • Difficult Deprotection: For sterically hindered nosylamides, deprotection may be sluggish. Increasing the temperature (to 40-50 °C) or using a larger excess of thiol and base can drive the reaction to completion.

  • Side Reactions: During deprotection, the free amine product can sometimes react with byproducts. A rapid work-up and purification after the reaction is complete is recommended.

  • Thiol Removal: Residual thiol odor can be a problem. Washing the organic extracts with a basic solution (e.g., 1M NaOH) can help remove acidic thiols like thiophenol.

Conclusion

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride is more than just a protected diamine; it is a strategic tool for the efficient and controlled synthesis of complex amines and polyamines. Its value is derived from the unique dual-use chemistry of the 2-nitrobenzenesulfonyl group, which provides robust protection, activation for N-alkylation, and a mild, orthogonal deprotection pathway. For researchers and scientists in drug development and natural product synthesis, mastering the application of this reagent opens a reliable and versatile route to novel and biologically active molecules.

References

  • EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google P
  • Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives - ResearchG
  • Fukuyama amine synthesis - ResearchG
  • Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection - Benchchem.
  • The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide - Benchchem.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-str
  • 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF - ResearchG
  • Fukuyama Amine Synthesis - Chem-St
  • Ns strategies: a highly versatile synthetic method for amines - RSC Publishing.
  • Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides - Taylor & Francis Online.
  • 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group | The Journal of Organic Chemistry - ACS Public
  • 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF - ResearchG
  • Protecting Groups In Organic Chemistry – - Total Synthesis.
  • Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applic
  • N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride 863983-46-4 - TCI Chemicals.

Sources

LC-MS method for monitoring "N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS Monitoring of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride in Linker Synthesis

Abstract

This application note details a robust LC-MS methodology for monitoring the reaction kinetics of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS 863983-46-4). This compound is a critical "monoprotected" diamine linker used in the synthesis of polyamines, PROTACs, and peptidomimetics via the Fukuyama amine synthesis pathway. The protocol focuses on two critical reaction stages: (1) The chemoselective coupling of the free primary amine to a substrate, and (2) The subsequent deprotection of the 2-nitrobenzenesulfonyl (Nosyl) group to reveal a secondary amine. The method utilizes a Charged Surface Hybrid (CSH) C18 column to ensure excellent peak shape for basic amines under acidic conditions.

Introduction & Reaction Context

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide serves as a bifunctional scaffold. Its utility relies on the orthogonality between the free primary amine and the Nosyl-protected secondary amine.

  • The Chemistry: The Nosyl group is electron-withdrawing, rendering the sulfonamide proton acidic (pKa ~11) and enabling alkylation under Mitsunobu or basic conditions. Crucially, the Nosyl group acts as a protecting group that can be removed under mild conditions (thiol/base) without affecting other acid/base-sensitive functionalities.[1]

  • The Analytical Challenge:

    • Polarity: The starting material is a hydrophilic salt, requiring high aqueous retention capability.

    • Quenching: Deprotection reactions use thiophenol or mercaptoethanol, which can contaminate MS sources if not chromatographically resolved.

    • Detection: While the nitro group provides UV absorbance at 254 nm, LC-MS is required to detect non-chromophoric alkylated products and confirm deprotection completeness.

Model Reaction Workflow:

  • Step A (Coupling): Reaction of the free amine with an activated ester (R-CO-OSu) to form an amide linkage.

  • Step B (Deprotection): Removal of the Nosyl group using Thiophenol/Cs₂CO₃ to release the amine.

Experimental Protocol

Materials and Reagents
  • Analyte: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl (Target conc: 1 mM).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Water, Formic Acid (FA).

  • Quenching Buffer: 50:50 MeCN:Water with 1% Acetic Acid (to neutralize reaction bases).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 50 mm (Critical for peak shape of basic amines).

Sample Preparation
  • In-Process Control (IPC) Sampling:

    • Aliquot 10 µL of the reaction mixture.

    • Dispense into 990 µL of Quenching Buffer (100x dilution).

    • Vortex for 10 seconds.

    • Centrifuge at 10,000 rpm for 3 minutes to pellet precipitated salts.

    • Transfer supernatant to an LC vial.

LC-MS Method Parameters
ParameterSetting
System Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent)
Column Temp 40 °C
Flow Rate 0.6 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Needle Wash 50:50 MeOH:Water (10s)

Gradient Table:

Time (min)%BDescription
0.005Initial Hold (Elute salts)
0.505Start Gradient
4.0095Ballistic Gradient
5.0095Wash (Remove Thiophenol)
5.105Re-equilibration
6.505End of Run
Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Gas Temp: 300 °C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.

  • Capillary Voltage: 3500 V.

Target Ions (SIM/MRM):

Compound IDStructure NotePrecursor Ion (m/z)Fragment (Quant)Fragment (Qual)
Reagent (SM) H₂N-(CH₂)₃-NH-Ns260.1 [M+H]⁺186.0 (Nosyl⁺)122.0
Coupled Int. R-CONH-(CH₂)₃-NH-Ns[M_R + 259]⁺186.0[M_R + 73]
Product R-CONH-(CH₂)₃-NH₂[M_R + 74]⁺[M_R]⁺30.0 (CH₂NH₂⁺)

Note: "M_R" represents the mass of the generic substrate attached.

Results & Discussion

Chromatographic Logic

The CSH (Charged Surface Hybrid) column technology is selected specifically for this application. The reagent contains a primary amine which, at pH 2.7 (0.1% Formic Acid), is fully protonated. On traditional C18 columns, this leads to severe tailing due to interaction with residual silanols. The CSH particle carries a fixed positive charge, repelling the protonated amine and ensuring a sharp, symmetrical peak (Asymmetry factor < 1.2).

Monitoring Deprotection (The Critical Step)

The removal of the Nosyl group is the most error-prone step.

  • Observation: The disappearance of the "Coupled Intermediate" peak (containing the characteristic isotopic pattern of Sulfur) and the appearance of the "Product" peak.

  • Interference: The deprotection reagent (e.g., Thiophenol, PhSH) is highly hydrophobic. In the gradient described, PhSH elutes at ~4.2 min (95% B). It is crucial not to stop the run early, or PhSH will carry over to the next injection, suppressing ionization of the amine.

Fragmentation Mechanism (MS/MS)

The Nosyl group exhibits a diagnostic fragmentation pathway useful for precursor ion scanning:

  • m/z 260 (Precursor) → Cleavage of S-N bond.

  • m/z 186 (Fragment): Corresponds to the [2-NO₂-C₆H₄-SO₂]⁺ cation.

  • m/z 122 (Fragment): Loss of SO₂ from the m/z 186 fragment [2-NO₂-C₆H₄]⁺.

This transition (260 -> 186) is highly specific for the starting material and can be used to trigger "dependent scans" to identify impurities.

Visual Workflows

Figure 1: Reaction Monitoring Pathway

This diagram illustrates the chemical transformation and the corresponding analytical checkpoints.

G cluster_0 LC-MS Checkpoints Start Reagent (SM) [m/z 260] Step1 Coupling (Amide Bond) Start->Step1 + Substrate Inter Intermediate (Nosyl-Protected) [m/z M+259] Step1->Inter Step2 Deprotection (Thiol/Base) Inter->Step2 Fukuyama Cleavage Product Final Product (Free Amine) [m/z M+74] Step2->Product

Caption: Chemical progression from Starting Material (SM) to Final Product, highlighting mass shifts monitored by LC-MS.

Figure 2: Analytical Workflow

Step-by-step guide from reactor to chromatogram.

Workflow Rxn Reaction Mixture (Complex Matrix) Quench Quench: 10µL Sample + 990µL Acidic MeCN Rxn->Quench IPC Sampling Spin Centrifuge 10,000 rpm / 3 min Quench->Spin Remove Salts Inject LC Injection (2 µL) Spin->Inject Sep Separation (CSH C18 Column) Inject->Sep Detect MS Detection (ESI+ MRM) Sep->Detect

Caption: Standardized sample preparation and injection workflow for kinetic monitoring.

References

  • Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications.[1][3] Link

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[2] (Refer to Chapter on Sulfonamides). Link

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Particle Technology for Basic Compounds.Link

  • Sigma-Aldrich. (2023). Product Specification: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride.[4]Link

  • Nieto, M. J., et al. (2011). Synthesis and antimalarial activity of new N-benzenesulfonyl derivatives. European Journal of Medicinal Chemistry. Link

Sources

"N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" for introducing a primary amine linker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl in Linkerology

Part 1: Introduction & Strategic Value

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS: 863983-46-4) is a specialized bifunctional linker precursor designed for the precise introduction of a propyl-amine spacer into bioactive molecules, peptides, and surface coatings.

Unlike simple diamines (e.g., 1,3-diaminopropane) which often lead to polymerization or uncontrollable cross-linking, this reagent features a monoprotected architecture. One amine is available as a hydrochloride salt for immediate coupling, while the distal amine is masked by the 2-nitrobenzenesulfonyl (Nosyl or o-Ns) group.

Why This Reagent? (The "Safety-Catch" Advantage)
  • Orthogonality: The Nosyl group is stable to acidic (Boc removal) and basic (Fmoc removal) conditions, preventing premature deprotection during multi-step synthesis (e.g., SPPS).

  • Fukuyama Competence: The sulfonamide nitrogen is sufficiently acidic (

    
    ) to undergo mono-alkylation via Mitsunobu or alkyl halide reactions before deprotection, allowing for the creation of branched or secondary amine linkers if desired.
    
  • Mild Deprotection: Removal is achieved via nucleophilic aromatic substitution (

    
    ) using thiols, avoiding the harsh acids (HF, TFA) required for other sulfonamides like Tosyl.
    

Part 2: Chemical Properties & Handling

PropertySpecification
Chemical Name N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride
CAS Number 863983-46-4
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 295.74 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Water (moderate)
Storage Hygroscopic; Store at -20°C under inert atmosphere
Hazards Irritant.[1][2][3] Thiophenol (used in deprotection) is toxic/malodorous.

Part 3: Workflow Visualization

The following diagram illustrates the logical flow of introducing the amine linker to a Carboxyl-containing drug (Drug-COOH), followed by optional alkylation and final deprotection.

LinkerStrategy Substrate Substrate (Drug-COOH) Coupling Coupling (EDC/NHS or HATU) Substrate->Coupling Reagent Reagent (H2N-Propyl-NH-Nosyl) Reagent->Coupling Intermediate Protected Conjugate (Drug-Linker-NH-Nosyl) Coupling->Intermediate Decision Secondary Amine Desired? Intermediate->Decision Alkylation Fukuyama Alkylation (R-X / Base) Decision->Alkylation Yes (Secondary Linker) Deprotection Deprotection (Thiol / Base) Decision->Deprotection No (Primary Linker) AlkylatedInt Branched Conjugate (Drug-Linker-NR-Nosyl) Alkylation->AlkylatedInt AlkylatedInt->Deprotection FinalProduct Final Product (Drug-Linker-NH2) Deprotection->FinalProduct - SO2, - Thioether

Caption: Workflow for attaching the propyl-amine linker. The "Decision" node highlights the unique ability to alkylate the sulfonamide nitrogen before deprotection.

Part 4: Detailed Experimental Protocols

Protocol A: Coupling to a Carboxylic Acid Substrate

Objective: Attach the linker to a drug/protein containing a free carboxylic acid.

Reagents:

  • Substrate-COOH (1.0 equiv)

  • N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl (1.2 equiv)

  • HATU (1.2 equiv) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)[4]

Procedure:

  • Activation: Dissolve Substrate-COOH in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Expert Note: If the substrate is sensitive to racemization, use PyBOP or COMU instead of HATU.

  • Coupling: Add N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl (1.2 equiv) and the remaining DIPEA (1.5 equiv).

    • Why: The extra base is required to neutralize the HCl salt of the linker and activate the amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_substrate + 259 Da).

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 0.1 M HCl, and Brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The Nosyl group makes the intermediate UV-active and easy to visualize.

Protocol B: Nosyl Deprotection (Revealing the Primary Amine)

Objective: Remove the 2-nitrobenzenesulfonyl group to generate the final primary amine linker.

Mechanism: The deprotection proceeds via the formation of a Meisenheimer complex upon attack by a thiolate anion, followed by the extrusion of


 and the amine.[5]

Reagents:

  • Protected Intermediate (from Protocol A)

  • Thiophenol (PhSH) OR Mercaptoethanol (less toxic alternative)

  • Base:

    
     or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
    
  • Solvent: DMF or Acetonitrile (

    
    )[4]
    

Standard Method (Thiophenol/K2CO3):

  • Dissolve the intermediate in DMF or

    
    .
    
  • Add

    
     (3.0 equiv) and Thiophenol (2.0 equiv).
    
    • Safety: Thiophenol is highly toxic and malodorous. Work in a fume hood. Treat glassware with bleach after use.

  • Stir at RT for 1–2 hours. The solution often turns bright yellow (Meisenheimer complex).

  • Work-up: Dilute with DCM. Wash extensively with saturated

    
     and water to remove the thiophenol byproducts.
    
  • Isolation: If the product is an amine salt, extraction into acidic water followed by lyophilization is effective.

Odorless/Green Alternative (Mercaptoethanol/DBU):

  • Dissolve intermediate in DMF.

  • Add Mercaptoethanol (5.0 equiv) and DBU (5.0 equiv).

  • Stir at RT for 30–60 minutes.

  • Validation: This method is often cleaner for simple substrates but may require longer times for sterically hindered amines.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Coupling Yield HCl salt not neutralized.Ensure at least 2.5–3.0 equiv of DIPEA is used. The first equiv neutralizes the HCl; the rest activates the reaction.
Incomplete Deprotection Insufficient nucleophile (thiol).Add more Thiophenol/Mercaptoethanol. Heating to 40°C can accelerate the reaction but watch for side reactions.
Product Stuck in Organic Layer Amine is not protonated.After deprotection, the free amine is basic. Extract with 0.1 M HCl to pull the product into the aqueous phase, leaving non-polar byproducts in the organic phase.
"Rotten Egg" Smell Residual Thiol.Wash organic phase with bleach (sodium hypochlorite) solution to oxidize residual thiols to sulfonates before disposal.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[6][7] Tetrahedron Letters, 36(36), 6373-6374.[7]

  • Kan, T., & Fukuyama, T. (2004).[5] Ns strategies: a highly versatile synthetic method for amines.[8] Chemical Communications, (4), 353-359.

  • Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Sulfonamides).

  • BenchChem. (2025).[8] Application Notes: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.[5][8]

  • TCI Chemicals. (2025). Product Specification: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride.[1]

Sources

Step-by-step guide for using "N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (hereafter referred to as Nap-Ns ) in organic synthesis. Unlike simple diamines which suffer from polymerization or non-selective alkylation, Nap-Ns serves as a mono-protected, bifunctional linker . It enables the construction of non-symmetric polyamine networks and macrocycles with high fidelity.

The core utility relies on the Fukuyama Amine Synthesis strategy: the 2-nitrobenzenesulfonyl (Nosyl or Ns) group acts simultaneously as a protecting group and an activating group, allowing for site-specific alkylation of the sulfonamide nitrogen followed by mild deprotection.[1]

Chemical Profile & Handling

Compound Identity:

  • Systematic Name: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

  • Structure:

    
    
    
  • Role: Bifunctional Linker / Fukuyama Scaffold

  • Physical State: White to light yellow crystalline solid.

Handling & Stability:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at room temperature.

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO, MeCN) and water. Limited solubility in non-polar solvents (DCM, Toluene) unless neutralized.

  • Base Neutralization: As a hydrochloride salt, the reagent consumes 1 equivalent of base immediately. Protocols must account for this by adding an extra equivalent of base (e.g., DIPEA or

    
    ) during the initial coupling step.
    

Strategic Workflow: The "Bridge-and-Branch" Protocol

The power of Nap-Ns lies in its ability to bridge two different electrophiles (


 and 

) across a propyl chain without cross-reactivity.
Logical Flow
  • Anchor (Amine Functionalization): The free primary amine is the most nucleophilic site. It is reacted first with Electrophile 1 (

    
    ) via reductive amination, acylation, or 
    
    
    
    substitution.
  • Branch (Fukuyama Alkylation): The sulfonamide nitrogen, acidified by the Nosyl group (

    
    ), is alkylated with Electrophile 2 (
    
    
    
    ).
  • Release (Deprotection): The Nosyl group is removed under mild conditions, revealing the secondary amine.[2][3]

G Start Nap-Ns (HCl Salt) Step1 Step 1: Anchor (Free Amine Reaction) Start->Step1 + Base (Neut.) + Electrophile 1 Inter1 Intermediate A (Mono-functionalized) Step1->Inter1 Step2 Step 2: Branch (Fukuyama Alkylation) Inter1->Step2 + Electrophile 2 + Carbonate Base Inter2 Intermediate B (Fully Substituted) Step2->Inter2 Step3 Step 3: Release (Nosyl Deprotection) Inter2->Step3 + Thiol / Base Final Target Polyamine (Non-Symmetric) Step3->Final

Caption: Sequential functionalization workflow converting Nap-Ns into a non-symmetric 1,3-diamine scaffold.

Detailed Experimental Protocols

Protocol A: Anchoring (Reductive Amination Example)

Objective: Attach the Nap-Ns linker to an aldehyde scaffold.

Reagents:

  • Aldehyde Substrate (1.0 equiv)

  • Nap-Ns HCl (1.1 equiv)

  • 
     or DIPEA (1.1 equiv, Critical for neutralizing HCl )
    
  • 
     (1.5 equiv)
    
  • DCM or DCE (Solvent)[4][5]

Step-by-Step:

  • Neutralization: In a round-bottom flask, suspend Nap-Ns HCl in DCM. Add

    
     and stir for 10 minutes until the solid dissolves or a fine suspension forms.
    
  • Imine Formation: Add the Aldehyde substrate. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target mass = Aldehyde + 259 - Oxygen).

  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Outcome: A secondary amine attached to the propyl-nosyl tail.

Protocol B: Fukuyama Alkylation (The "Branching" Step)

Objective: Alkylate the sulfonamide nitrogen. This step utilizes the specific activation provided by the Nosyl group.

Mechanism: The electron-withdrawing nitro group renders the sulfonamide proton acidic.[4] Weak bases (


) are sufficient to deprotonate it, allowing 

attack on alkyl halides. Alternatively, Mitsunobu conditions can be used for alcohols.

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Alkyl Halide (

    
    ) (1.2 equiv)
    
  • 
     (2.0 equiv) or 
    
    
    
    (for difficult substrates)
  • DMF or MeCN (Anhydrous)[5]

Step-by-Step:

  • Dissolution: Dissolve Intermediate A in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
    . The suspension may turn yellow (characteristic of the nitrophenyl anion). Stir for 15 minutes.
    
  • Alkylation: Add the Alkyl Halide.

  • Heating: Heat to 50–60°C. Stir for 2–6 hours.

    • Note: Overheating (>80°C) may cause premature degradation or side reactions.

  • Validation: TLC will show a less polar spot. LC-MS will verify the addition of the alkyl group.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF), dry, and concentrate.

Protocol C: Nosyl Deprotection (The "Release" Step)

Objective: Remove the activating group to reveal the final amine.

Mechanism: Nucleophilic aromatic substitution (


) via a Meisenheimer complex. The thiol attacks the aromatic ring, displacing 

and the amine.

Reagents:

  • Nosyl-Protected Intermediate (1.0 equiv)

  • Thiophenol (

    
    ) (1.2–1.5 equiv) OR  Mercaptoacetic acid (odorless alternative)
    
  • 
     (3.0 equiv) or DBU (2.0 equiv)
    
  • MeCN or DMF[5]

Step-by-Step:

  • Setup: Dissolve the substrate in MeCN.

  • Reagent Addition: Add

    
     followed by Thiophenol.
    
    • Safety Alert: Thiophenol is toxic and malodorous. Use a fume hood and bleach bath for glassware.

  • Reaction: Stir at RT or 40°C. The solution often turns bright yellow (Meisenheimer complex).

  • Completion: Reaction is usually fast (30 min – 2 hours).

  • Workup (Purification is Critical):

    • The byproduct is a thioether.

    • Dilute with DCM, wash with saturated

      
      .
      
    • Tip: If the product is basic, extract into 1M HCl, wash the aqueous layer with Ether (removes thioether byproduct), then basify the aqueous layer and extract back into DCM.

Troubleshooting & Optimization

Table 1: Common Issues and Solutions

IssueProbable CauseCorrective Action
Low Yield in Step 1 HCl salt not neutralized.Ensure 1.0 eq of base is added before the aldehyde/electrophile.
Incomplete Alkylation (Step 2) Steric hindrance or poor solubility.Switch base to

; Switch solvent to DMF; Add catalytic KI.
Difficult Deprotection Substrate aggregation.Use DBU/Mercaptoethanol in DMF. Heat to 50°C.
Product Contamination Thiophenol byproducts remaining.Use the Acid/Base extraction workup described in Protocol C.

Mechanistic Insight: Why Nosyl?

The 2-nitrobenzenesulfonyl group is superior to Tosyl (Ts) or Mesyl (Ms) groups for this application because of the Deprotection Orthogonality .

  • Tosyl: Requires harsh conditions (Na/Naphthalene or refluxing acid) which destroy many drug-like scaffolds.

  • Nosyl: Cleaves at room temperature with a thiol at pH 8–9. This allows the synthesis of peptide-polyamine conjugates or sensitive macrocycles.

Caption: Simplified mechanism of Thiol-mediated Nosyl deprotection.

References

  • Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines.[3][4][6] Chemical Communications, (4), 353-359. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines.[7][8] Tetrahedron Letters, 36(36), 6373-6374.[8] Link

  • BenchChem. (2025).[4][5] Application Notes: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.[1][4][6]Link

  • TCI Chemicals. Product Specification: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride.Link

Sources

Application Note & Protocols: Strategic Acylation of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride with Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

In the landscape of modern synthetic chemistry and drug development, bifunctional molecular building blocks are indispensable tools. Molecules possessing two reactive sites with orthogonal reactivity or protection allow for sequential, controlled modifications, which is a cornerstone of constructing complex molecular architectures. N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride is a prime example of such a scaffold. It features a propyl diamine backbone where one amino group is protected by the robust 2-nitrobenzenesulfonyl (nosyl) group, while the other is a primary amine hydrochloride salt, poised for selective functionalization.

The nosyl group is a well-established protecting group for amines, notable for its stability across a wide range of reaction conditions, including strongly acidic and basic environments.[1] Crucially, it can be cleaved under mild, specific conditions using thiol-based reagents, a process known as the Fukuyama amine synthesis.[2][3] This selective deprotection capability makes the nosyl group highly valuable in multi-step synthesis.[1][4]

This application note provides a detailed guide to the acylation of the free primary amine of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride using various anhydrides. This reaction, a fundamental nucleophilic acyl substitution, yields stable amide products. These products are versatile intermediates for synthesizing linkers, probes, and complex ligands, where the nosyl group can be retained for stability or removed at a later synthetic stage to reveal a second amine functionality.

Reaction Principle and Mechanism

The core transformation is the aminolysis of an acid anhydride.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality Behind the Key Steps:

  • Deprotonation (Activation): The starting material is a hydrochloride salt, meaning the primary amine is protonated (-NH₃⁺) and thus non-nucleophilic. A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required. The first equivalent of the base neutralizes the hydrochloride salt, liberating the free primary amine (-NH₂), which is a potent nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free primary amine attacks one of the electrophilic carbonyl carbons of the anhydride molecule. This forms a transient, high-energy tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate anion as the leaving group. The carboxylate is an excellent leaving group due to resonance stabilization.

  • Acid-Base Neutralization: The carboxylic acid byproduct generated would readily protonate any remaining free primary amine, quenching its reactivity. Therefore, a second equivalent of the base is essential to neutralize this acidic byproduct, forming a stable ammonium carboxylate salt and allowing the reaction to proceed to completion.[5][6][7]

The overall stoichiometry requires at least two equivalents of base per equivalent of the amine hydrochloride starting material.

Caption: General reaction scheme for the acylation of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents:

    • N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (MW: 295.74 g/mol )

    • Anhydrous Dichloromethane (DCM) or Anhydrous N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Acid Anhydride of choice (e.g., Acetic Anhydride, Succinic Anhydride)

    • Deionized Water

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

    • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Equipment:

    • Round-bottom flasks and magnetic stir bars

    • Magnetic stir plate

    • Ice-water bath

    • Nitrogen or Argon gas inlet

    • Glass syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glassware for column chromatography

General Protocol for Acylation with Acetic Anhydride

This protocol details the synthesis of N-(3-acetylaminopropyl)-2-nitrobenzenesulfonamide.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (2.96 g, 10.0 mmol, 1.0 equiv.).

    • Add anhydrous Dichloromethane (DCM, 50 mL). The starting material may not fully dissolve initially.

    • Place the flask under a Nitrogen or Argon atmosphere and cool the suspension to 0°C using an ice-water bath.

  • Base Addition:

    • While stirring vigorously, add triethylamine (3.06 mL, 22.0 mmol, 2.2 equiv.) dropwise over 5 minutes using a syringe.

    • Rationale: This deprotonates the amine hydrochloride and provides the necessary excess to neutralize the forthcoming acetic acid byproduct. The suspension should become a clearer solution as the free amine is formed. Stir for an additional 15 minutes at 0°C.

  • Anhydride Addition:

    • Slowly add acetic anhydride (1.04 mL, 11.0 mmol, 1.1 equiv.) dropwise to the reaction mixture.

    • Rationale: A slight excess of the anhydride ensures the complete consumption of the limiting amine reactant. The addition is performed slowly at 0°C to control the initial exothermic reaction.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar than the starting free amine.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM (50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water (2 x 50 mL) - to remove the bulk of triethylammonium salts.

      • Saturated aqueous NaHCO₃ solution (1 x 50 mL) - to remove any remaining acidic byproducts.

      • Brine (1 x 50 mL) - to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product, N-(3-acetylaminopropyl)-2-nitrobenzenesulfonamide, typically as a white or pale yellow solid.

Experimental_Workflow Setup 1. Reaction Setup - Add Amine HCl to DCM - Cool to 0°C under N₂ Base 2. Base Addition - Add Et₃N (2.2 eq.) dropwise - Stir for 15 min Setup->Base Anhydride 3. Anhydride Addition - Add Acetic Anhydride (1.1 eq.) - Maintain 0°C Base->Anhydride React 4. Reaction - Warm to RT - Stir 2-4h, Monitor by TLC Anhydride->React Workup 5. Aqueous Work-up - Dilute with DCM - Wash with H₂O, NaHCO₃, Brine React->Workup Dry 6. Dry and Concentrate - Dry organic layer (MgSO₄) - Filter and evaporate solvent Workup->Dry Purify 7. Purification - Flash Column Chromatography (Silica Gel, Hex/EtOAc) Dry->Purify Final 8. Final Product - N-(3-acetylaminopropyl)-2- nitrobenzenesulfonamide Purify->Final

Caption: Step-by-step workflow for the acylation protocol.

Data Presentation: Representative Reactions

The following table summarizes typical conditions for the acylation of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl with various anhydrides. Yields are illustrative and may vary based on specific reaction scale and purification efficiency.

AnhydrideMolar Equiv.Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield
Acetic Anhydride1.1TEA (2.2)DCM0 → RT2-485-95%
Propionic Anhydride1.1TEA (2.2)DCM0 → RT2-480-90%
Succinic Anhydride1.1TEA (2.2)DMF0 → RT4-675-85%
Phthalic Anhydride1.1TEA (2.2)DMFRT → 506-1270-80%

Note on Solvent Choice: DCM is suitable for many reactions with liquid anhydrides. For solid, less soluble anhydrides like succinic or phthalic anhydride, a more polar aprotic solvent like DMF may be required to ensure homogeneity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing these procedures.[8]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[9]

  • Reagent Handling:

    • Acid Anhydrides: Are corrosive and moisture-sensitive. Handle with care, avoiding inhalation of vapors and contact with skin and eyes.[8]

    • Triethylamine (TEA): Is flammable and has a strong, irritating odor.

    • Dichloromethane (DCM): Is a volatile solvent. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • National Center for Biotechnology Information. "Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides." PubChem, Accessed February 7, 2026.
  • Google Patents. "CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide." Accessed February 7, 2026.
  • Zhang, W. "Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents." [Source Not Available].
  • Fukuyama, T., & Kan, T. "2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • LibreTexts. "Chemistry of Acid Anhydrides." Chemistry LibreTexts, 2022.
  • Google Patents. "EP1321454A1 - Process for the removal of nitrobenzenesulfonyl." Accessed February 7, 2026.
  • Kan, T., & Fukuyama, T. "A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl." [Source Not Available].
  • Chem-Station. "Fukuyama Amine Synthesis.
  • Matoba, M., Kajimoto, T., & Node, M. "Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • Nihei, K. "2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • TCI Chemicals. "N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride." Accessed February 7, 2026.
  • LibreTexts. "Reactions of Acid Anhydrides with Nitrogen Compounds." Chemistry LibreTexts, 2023.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Nitrobenzenesulfonamide." 2025.
  • Clark, J. "acid anhydrides with ammonia or primary amines." Chemguide, Accessed February 7, 2026.
  • Biosynth. "Safety Data Sheet - (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide." 2024.

Sources

Troubleshooting & Optimization

"N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" impurity profiling and analysis

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling & Analytical Method Development

Status: Operational | Updated: February 7, 2026 Audience: Analytical Chemists, Process Development Scientists Topic: Troubleshooting Analysis, Synthesis Impurities, and Stability of CAS [Related to 2-nitrobenzenesulfonyl derivatives]

Tier 1: Analytical Method Development (The "How-To")

User Query: "I am observing severe peak tailing and poor resolution between the main peak and early eluting impurities. Standard C18 gradients are failing. How do I fix this?"

Root Cause Analysis

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide (N-3-AP-2-NBSA) contains a primary aliphatic amine. On standard C18 columns at neutral pH, free silanol groups on the silica support interact strongly with the protonated amine, causing peak tailing. Furthermore, the 2-nitrobenzenesulfonyl (Nosyl) group is highly polar, often leading to early elution and co-elution with hydrolysis byproducts.

Optimized Chromatographic Protocol

To resolve the amine tailing and separate the highly polar "Nosyl" acid impurities, you must suppress silanol activity and control ionization.

Recommended Method (Self-Validating System):

ParameterSpecificationRationale
Column C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) or high-density C18 (3.5 µm, 150 x 4.6 mm).Polar embedded groups shield silanols; high density C18 prevents amine interaction with silica.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening the amine peak.
Mobile Phase B 0.1% TFA in AcetonitrileMatches the additive in MP-A to prevent baseline drift.
Gradient 5% B to 60% B over 20 min.Slow gradient required to separate the mono-nosyl (product) from the bis-nosyl (impurity).
Detection UV @ 254 nmThe nitrobenzene moiety has strong absorbance at 254 nm.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves mass transfer for the sulfonamide group.

Critical Check: If using MS detection, replace TFA with 0.1% Formic Acid , but expect slightly broader peaks. You may need to increase the column temperature to 40°C to compensate.

Tier 2: Impurity Identification (The "Fingerprints")

User Query: "I see a large late-eluting peak and a small peak at the void volume. What are these?"

Impurity Origin & Chemistry

In the synthesis of N-3-AP-2-NBSA (typically via the Fukuyama Amine Synthesis strategy), the reaction involves 2-nitrobenzenesulfonyl chloride (NsCl) and 1,3-diaminopropane. The stoichiometry controls the impurity profile.

Impurity A: The "Bis-Nosyl" Dimer (Late Eluter)
  • Identity:

    
    -Bis(2-nitrobenzenesulfonyl)-1,3-diaminopropane.
    
  • Origin: If the diamine is not present in large excess, the highly reactive NsCl will react with both ends of the diamine.

  • Characteristics: Highly hydrophobic compared to the product. Elutes significantly later (RRT ~1.5 - 1.8).

  • Remediation: In synthesis, use a 5-10 equivalents excess of 1,3-diaminopropane.

Impurity B: The Hydrolysis Product (Void Volume)
  • Identity: 2-Nitrobenzenesulfonic acid.[1]

  • Origin: Hydrolysis of unreacted NsCl starting material by atmospheric moisture or aqueous workup.

  • Characteristics: Highly polar, acidic. Elutes near the void volume (RRT < 0.2).

  • Remediation: Ensure anhydrous conditions during NsCl addition.

Impurity C: Regioisomers
  • Identity: N-(3-Aminopropyl)-4-nitrobenzenesulfonamide.

  • Origin: Contamination in the starting material (NsCl often contains traces of the para-isomer).

  • Characteristics: Elutes very close to the main peak (often a shoulder). Requires high-efficiency columns to resolve.

Impurity Profiling Table
Impurity NameStructure DescriptionRRT (Approx)Origin
Impurity A (Bis-Ns) Dimer (two Nosyl groups)1.60Stoichiometric Error (Excess NsCl)
Impurity B (Acid) Sulfonic Acid0.15Hydrolysis of NsCl
Impurity C (Isomer) 4-Nitro isomer1.05Starting Material Purity

Tier 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this specific class of sulfonamides, integrating the Fukuyama synthesis context.

AnalyticalWorkflow Start Crude Sample: N-3-AP-2-NBSA HCl Prep Sample Prep: Dissolve in 10% MeCN/Water (Avoid pure organic to prevent salt crash) Start->Prep HPLC HPLC Separation C18 / 0.1% TFA / Gradient Prep->HPLC Decision Peak Shape Check HPLC->Decision Tailing Issue: Severe Tailing Decision->Tailing Asymmetry > 1.5 Resolution Issue: Void Volume Peak Decision->Resolution Early eluters Good Pass: Sharp Peaks Decision->Good Asymmetry < 1.2 FixTailing Action: Increase TFA to 0.1% or Switch to Polar-Embedded Column Tailing->FixTailing FixRes Action: Check for Sulfonic Acid (Impurity B) Start Gradient at 0-2% B Resolution->FixRes MS LC-MS Confirmation Scan m/z [M+H]+ and [M+Na]+ Good->MS FixTailing->HPLC FixRes->HPLC

Figure 1: Analytical Method Development Decision Matrix for Aminopropyl-Nosyl Derivatives.

Tier 4: Stability & Safety FAQs

Q1: The solid HCl salt is turning from off-white to yellow. Is it degrading?

  • Answer: Likely, yes. Nitroaromatic compounds are photosensitive. The yellowing often indicates the formation of azo-dimers or oxidation products upon exposure to light.

  • Protocol: Store the HCl salt in amber vials, under Argon/Nitrogen, at -20°C. The HCl salt is generally hygroscopic; moisture uptake can accelerate hydrolysis of the sulfonamide bond (releasing the diamine and sulfonic acid).

Q2: Are there genotoxicity concerns with this molecule?

  • Answer: Yes. Nitroaromatics are structural alerts for genotoxicity (mutagenicity) under ICH M7 guidelines.

  • Context: While the "Nosyl" group is a standard protecting group, any free nitro-aromatic impurities (like Impurity B or unreacted starting material) must be controlled to potentially low ppm levels if this is a pharmaceutical intermediate.

  • Action: Perform an Ames test or computational toxicology assessment (e.g., DEREK/Sarah) early in development.

Q3: Can I use UV detection for quantitation?

  • Answer: Yes, the nitro group provides a strong chromophore.

  • Caveat: Ensure you determine the Relative Response Factor (RRF) for the Bis-Nosyl impurity (Impurity A). It contains two nitrobenzene rings, meaning its UV response will be roughly double that of the main product. If you assume RRF=1.0, you will overestimate the impurity level by ~2x.

References

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines.[1][3] Chemical Communications, (4), 353-359.

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Sulfonamides).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Refer to Ion Suppression for Amines).

Sources

"N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Product Class: Linkers / Fukuyama Amine Synthesis Reagents Primary Application: Polyamine synthesis, solid-phase synthesis, orthogonal protection.

Executive Summary

Welcome to the technical support hub for N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride . As a Senior Application Scientist, I often see researchers misinterpret the stability profile of this compound because it behaves differently than standard alkyl sulfonamides.

This molecule relies on "Nosyl" (2-nitrobenzenesulfonyl) chemistry .[1] Its defining feature is orthogonal stability : it is exceptionally stable to acid (allowing Boc/trityl deprotection) but specifically labile to thiols in basic conditions (Fukuyama cleavage). Understanding this dichotomy is critical for successful experimental design.

Part 1: Acidic Conditions (pH < 7)

The "Rock-Solid" Phase

In acidic environments, this compound is highly stable.[2] The electron-withdrawing nitro group at the ortho position stabilizes the sulfonamide bond against acid-catalyzed hydrolysis.

Chemical Behavior in Acid
  • Speciation: The terminal primary amine is protonated (

    
    ), forming the hydrochloride salt. The sulfonamide nitrogen remains neutral.
    
  • Solubility: High. The cationic ammonium tail renders the molecule highly water-soluble.

  • Compatibility: Compatible with TFA (trifluoroacetic acid) and HCl in organic solvents. You can safely remove Boc or Trityl groups on the terminal amine without disturbing the sulfonamide linkage.

Troubleshooting Guide: Acidic Environments
Symptom Likely Cause Scientific Explanation & Solution
Unexpected Degradation Reducing Agents Cause: While stable to protons (

), the nitro group (

) is vulnerable to reduction. Using metals (Zn, Fe) in acid will reduce the nitro group to an aniline, altering the molecule's reactivity.Solution: Avoid reductive acidic conditions. Stick to non-reducing acids (HCl, TFA,

).
Loss of Product during Workup Phase Partitioning Cause: In acidic aqueous washes, the molecule exists as a highly polar salt (

). It will partition into the aqueous layer, not the organic layer.Solution: Do not discard the aqueous layer. To extract into organic solvent, you must first basify (pH > 9) to generate the free amine.

Part 2: Basic Conditions (pH > 7)

The "Reactive" Phase

Basic conditions introduce complexity. The molecule undergoes two distinct transitions driven by pKa, and it becomes susceptible to specific nucleophilic attacks.

Chemical Behavior in Base
  • Mild Base (pH 8–10): The terminal ammonium (

    
    ) deprotonates to the free amine (
    
    
    
    ). This species is neutral (zwitterionic character is minimal here) and often exhibits lower water solubility , potentially causing precipitation.
  • Strong Base (pH > 11): The sulfonamide proton (

    
    ) is acidic (pKa ~9–10 due to the electron-withdrawing nitro group). At high pH, this deprotonates to form the sulfonamide anion (
    
    
    
    ), restoring water solubility.
Critical Warning: The Thiol Sensitivity (Fukuyama Cleavage)

The 2-nitrobenzenesulfonyl group is designed to be cleaved by thiols (e.g., thiophenol, mercaptoethanol) in the presence of base .

  • Mechanism: The thiolate attacks the aromatic ring (Meisenheimer complex), releasing

    
     and the free amine.[1]
    
  • User Error: If your buffer contains DTT,

    
    -mercaptoethanol, or cysteine, the molecule will degrade .
    
Troubleshooting Guide: Basic Environments
Symptom Likely Cause Scientific Explanation & Solution
Solution turns Yellow/Orange Nitro Chromophore Cause: Nitro-aromatics often form charge-transfer complexes or simply exhibit bathochromic shifts upon deprotonation of the sulfonamide nitrogen. Status: Normal behavior. Do not discard.
Precipitation at pH 8–9 Free Base Formation Cause: You have neutralized the HCl salt, forming the neutral free amine, which is less soluble in water than the salt or the dianion.Solution: Either lower pH (return to salt) or increase pH > 11 (form sulfonamide anion), or add organic co-solvent (DMSO/MeCN).
Rapid Loss of Compound Thiol Contamination Cause: Presence of DTT, Glutathione, or Mercaptoethanol in the buffer.Solution: Strictly exclude thiols unless cleavage is intended. Use TCEP if a reducing agent is absolutely required (though TCEP is generally safer, it can sometimes react; best to avoid reducers).

Part 3: Visualizing the Stability & Reactivity

The following diagram maps the species present at different pH levels and the specific "kill switch" mechanism used in synthesis.

StabilityMap cluster_0 Acidic (pH < 7) cluster_1 Mild Base (pH 7-10) cluster_2 Strong Base (pH > 11) Node_Acid Cationic Salt Form (Soluble) [-NH3+] [-SO2NH-] Node_Neutral Free Base Form (Low Solubility/Precipitate) [-NH2] [-SO2NH-] Node_Acid->Node_Neutral Deprotonation of Amine (Loss of HCl) Node_Anion Anionic Form (Soluble) [-NH2] [-SO2N-] Node_Neutral->Node_Anion Deprotonation of Sulfonamide (pKa ~10) Node_Cleavage CLEAVAGE (Release of Amine + SO2) Node_Neutral->Node_Cleavage + Thiol (R-SH) (Fukuyama Cleavage) Node_Anion->Node_Cleavage + Thiol (R-SH)

Figure 1: pH-dependent speciation and the specific thiol-mediated cleavage pathway.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in a buffer containing BSA (Bovine Serum Albumin)?

  • Answer: Proceed with caution. BSA contains free cysteine residues (thiols). While the concentration might be low, long incubations at high pH could lead to slow cleavage of the nosyl group or conjugation to the protein.

Q2: I need to alkylate the sulfonamide nitrogen. What conditions should I use?

  • Answer: This is a standard use case. Use Mitsunobu conditions (PPh3/DEAD) or basic alkylation (Carbonate base + Alkyl Halide) in DMF. The electron-withdrawing nitro group makes the sulfonamide nitrogen sufficiently acidic (pKa ~10) to be alkylated by weak bases, which is a major advantage over Tosyl groups.

Q3: How do I store the powder?

  • Answer: Store at -20°C , desiccated, and protected from light.

    • Why Light? Nitro-aromatics are potentially photolabile over long periods.

    • Why Desiccated? As a hydrochloride salt, it is hygroscopic. Moisture absorption will alter the effective molecular weight, leading to stoichiometry errors in your reactions.

References

  • Kan, T., & Fukuyama, T. (2004).[1] Ns-strategies: a highly versatile synthetic method for amines.[3] Chemical Communications.[1]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Specific reference to Sulfonamide stability and cleavage).
  • Lin, X., Dorr, H., & Nuss, J. M. (2000). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids.[1][4] Tetrahedron Letters.[4]

Sources

Preventing dimer formation in "N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the challenges associated with N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride , specifically focusing on the suppression of "dimer" (bis-sulfonamide) formation and ensuring chemoselectivity.

Topic: Preventing Dimer Formation & Ensuring Chemoselectivity

Document ID: TS-NSYL-042 | Version: 2.1 | Status: Active[1][2][3]

The "Dimer" Diagnosis: Defining the Problem[4]

In the context of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide (henceforth Mono-Ns ), the term "dimer" typically refers to one of two distinct chemical side-products, depending on your experimental stage. Correctly identifying which "dimer" you are encountering is the first step to resolution.[4]

Scenario A: The Bis-Nosyl Impurity (Synthesis Phase)[1][2][3]
  • Context: You are synthesizing the Mono-Ns reagent from 1,3-diaminopropane and 2-nitrobenzenesulfonyl chloride (NsCl).

  • The "Dimer":

    
    -bis(2-nitrobenzenesulfonyl)-1,3-diaminopropane .[1][2][3]
    
  • Cause: The second amine group on the diamine competes with the free diamine for the NsCl reagent.[4]

  • Impact: Drastic reduction in yield and difficult solubility separation.[2][4]

Scenario B: Intermolecular Coupling (Application Phase)
  • Context: You are using Mono-Ns as a linker or nucleophile in a Fukuyama-Mitsunobu or alkylation reaction.

  • The "Dimer": Two Mono-Ns units linked via their alkylating partners, or self-condensation if the sulfonamide is prematurely deprotonated.[1][2][3][4]

  • Cause: Loss of chemoselectivity between the free amine (

    
    ) and the sulfonamide proton (
    
    
    
    ).[1][2][3]

Synthesis Protocol: Preventing Bis-Nosyl Formation

Objective: Synthesize Mono-Ns Hydrochloride with <1% Bis-Nosyl impurity.

The Mechanism of Failure

The reaction kinetics favor the "dimer" if the local concentration of NsCl is high relative to the diamine.[4] Although the primary amine is nucleophilic, once one end is protected, the molecule remains a viable nucleophile.[3][4] If NsCl encounters a Mono-Ns molecule before a fresh diamine molecule, the Bis-Nosyl product forms.[1][2][3][4]

Optimized Protocol (High-Dilution Inverse Addition)
ParameterSpecificationRationale
Stoichiometry 5:1 to 10:1 (Diamine : NsCl)Statistical probability forces NsCl to react with fresh diamine rather than Mono-Ns.[1][2][3]
Temperature -10°C to 0°C Suppresses the reaction rate, allowing better mixing before irreversible coupling.[1][3][4]
Addition Mode Dropwise NsCl into Diamine Crucial: Never add Diamine to NsCl.[1][2][4] This ensures NsCl is always the limiting reagent locally.[4]
Solvent DCM or THF (Anhydrous)Minimizes hydrolysis of NsCl while maintaining solubility of the diamine.[4]
Step-by-Step Workflow
  • Preparation: Dissolve 1,3-diaminopropane (10 equiv) in DCM (0.1 M concentration). Cool to 0°C.[1][2][4]

  • Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1 equiv) in DCM. Add this solution to the diamine dropwise over 60–90 minutes.

  • Quench: Once addition is complete, allow to warm to RT for 30 mins.

  • Purification (The "Self-Validating" Step):

    • The reaction mixture contains: Excess Diamine, Mono-Ns, and trace Bis-Ns.[1][2][3][4]

    • Water Extraction: Extract the organic layer with water.[4] The excess diamine and Mono-Ns (as free base) will partition partially, but the key is pH control.[1][3][4]

    • Acidification: Treat the aqueous extract with HCl. The Mono-Ns precipitates as the Hydrochloride salt or can be recrystallized.[1][2][4] The Bis-Ns is insoluble in water and remains in the organic layer or precipitates early.[2][4]

Visualization: Reaction Pathways & Logic

The following diagram illustrates the kinetic competition between the desired Mono-Ns pathway and the unwanted "Dimer" (Bis-Ns) pathway.

ReactionPathway cluster_conditions Control Factors Diamine 1,3-Diaminopropane (Excess) Mono Target: Mono-Ns (Free Amine) Diamine->Mono k1 (Primary Reaction) NsCl NsCl (Limiting Reagent) NsCl->Mono Dimer Impurity: Bis-Ns (Dimer) NsCl->Dimer Mono->Dimer k2 (Side Reaction) Occurs if [Mono] > [Diamine] locally Condition1 High Dilution Condition2 Inverse Addition

Figure 1: Kinetic competition between mono-protection and bis-protection (dimerization). High local concentration of Diamine is required to suppress the red dashed pathway.[4]

Application Protocol: Chemoselectivity in Use

Objective: Use the free amine of Mono-Ns without triggering sulfonamide side reactions.[1][2][4]

When using Mono-Ns as a linker, you have two nitrogen species with vastly different


 values:[1][2][3]
  • Primary Amine (

    
    ): 
    
    
    
    (Nucleophilic in neutral/basic conditions).[1][2][4]
  • Sulfonamide (

    
    ): 
    
    
    
    (Acidic due to the electron-withdrawing nitro group).[1][2][3]
Troubleshooting "Dimerization" During Alkylation

If you observe cross-linking or dimerization during subsequent steps (e.g., reacting Mono-Ns with an alkyl halide):

IssueDiagnosisCorrective Action
Bridging The sulfonamide is deprotonating and acting as a nucleophile alongside the amine.[1][2][3]Control pH: Keep the reaction pH < 9. Use a weak base (e.g.,

) that deprotonates the HCl salt but not the sulfonamide.[4]
Self-Reaction Product precipitates as an insoluble aggregate.[1][2][3][4]Solvent Switch: Nosyl-protected amines can aggregate in non-polar solvents.[1][2][3][4] Switch to DMF or MeCN.[1][2][4]
Over-Alkylation The primary amine reacts twice.[4]Stoichiometry: Use the electrophile as the limiting reagent (0.9 equiv) relative to Mono-Ns.[1][2][4]

Frequently Asked Questions (FAQ)

Q1: Can I remove the Bis-Nosyl "dimer" if it has already formed? A: Yes, but it is difficult.[1][3][4] The Bis-Nosyl impurity is highly lipophilic and insoluble in water.[1][2][4]

  • Protocol: Dissolve the crude mixture in DCM. Extract with dilute aqueous HCl (pH 2-3). The Mono-Ns (protonated) will move to the aqueous layer.[1][2][4] The Bis-Nosyl "dimer" (non-basic) will remain in the DCM.[1][2][4] Wash the aqueous layer twice with DCM, then basify (pH 10) and extract the pure Mono-Ns back into organic solvent.[1][3][4]

Q2: Why is my Mono-Ns turning yellow/orange? A: This is characteristic of the 2-nitrobenzenesulfonyl group.[1][2][3] However, a deep red/brown color often indicates the formation of the Meisenheimer complex , which suggests you are using a base that is too strong (like hydroxide) or a thiol is present (Fukuyama deprotection conditions).[4] Ensure you are not prematurely triggering deprotection.[1][2][3][4]

Q3: Is the Hydrochloride salt stable? A: Yes, the Mono-Ns


 HCl salt is significantly more stable than the free base.[3][4] The free base can slowly undergo intermolecular condensation or oxidation over months.[4] Always store as the HCl salt at 4°C.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1][3][4] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1][2][3] Tetrahedron Letters, 36(36), 6373–6374.[1][3][4]

  • Kan, T., & Fukuyama, T. (2004).[1][3][4][5] Ns strategies: a highly versatile synthetic method for secondary amines.[2][4] Chemical Communications, (4), 353-359.[1][3][4]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][3][4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Refer to Chapter on Sulfonamides).

Sources

Common pitfalls when using "N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

Welcome to the technical support guide for N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered during the handling and application of this reagent. This guide is structured to provide not just solutions, but also the underlying rationale to empower you in your experimental design and troubleshooting.

Core Concepts & Chemical Profile

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride is a bifunctional molecule. It features a primary amine at the end of a propyl chain and a sulfonamide linkage where the amine is protected by a 2-nitrobenzenesulfonyl (nosyl) group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
CAS Number 863983-46-4
Molecular Formula C₉H₁₄ClN₃O₄S
Molecular Weight 295.74 g/mol
Appearance Typically a solid powder[1]
Primary Application Amine-protecting group, building block in organic synthesis[2]

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues in a question-and-answer format, mirroring real-world laboratory challenges.

Section A: Handling, Storage, and Stability

Question 1: My reagent has turned slightly yellow/brown upon storage. Is it still usable?

This discoloration often indicates minor degradation, potentially due to exposure to light, moisture, or elevated temperatures. The 2-nitro group can be sensitive to light[3].

  • Causality: The nitro-aromatic system is susceptible to photochemical reactions. Furthermore, as a hydrochloride salt, the compound is hygroscopic. Absorbed moisture can lead to slow hydrolysis of the sulfonamide bond over time, especially if stored improperly.

  • Recommended Action:

    • Assess Purity: Before use, check the purity of the discolored reagent via TLC or ¹H NMR against a reference spectrum if available.

    • Minor Discoloration: If the discoloration is faint and the purity is confirmed to be >95%, it may be usable for non-critical applications. However, for high-stakes syntheses, using a fresh, pure lot is strongly advised.

    • Significant Degradation: If significant impurity peaks are observed, the reagent should be discarded.

Protocol: Proper Storage

To prevent degradation, adhere strictly to the following storage conditions:

ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8°C) for long-term storage.Reduces the rate of potential thermal degradation[1][4].
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidative side reactions[4].
Light Keep in an amber or opaque vial.The compound is light-sensitive; this prevents photochemical degradation[3].
Container Use a tightly sealed, non-reactive container (e.g., glass with a PTFE-lined cap).Prevents moisture ingress[4][5].

Question 2: The reagent seems clumpy and difficult to weigh accurately. What is causing this?

This is a classic sign of moisture absorption. The hydrochloride salt is hygroscopic and will readily absorb water from the atmosphere, causing the powder to clump.

  • Causality: The ionic nature of the hydrochloride salt attracts polar water molecules.

  • Recommended Action:

    • Dry the Reagent: If clumping is observed, the material can be dried under a high vacuum for several hours before use.

    • Handling Environment: Weigh the reagent in a glove box or a controlled, low-humidity environment. If this is not possible, weigh it quickly and seal the container immediately.

    • Preventative Measures: Always allow the container to warm to room temperature before opening if it has been stored in a refrigerator. This prevents condensation from forming inside the container.

cluster_storage Storage & Handling Workflow Receive Receive Reagent Store Store in cool, dark, dry place under inert gas Receive->Store Equilibrate Equilibrate to RT before opening Store->Equilibrate Weigh Weigh quickly or in glovebox Equilibrate->Weigh Seal Seal tightly immediately Weigh->Seal

Caption: Recommended workflow for handling N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl.

Section B: Solubility and Solution Preparation

Question 3: I'm struggling to dissolve the reagent for my reaction. What is the best solvent?

Solubility is dictated by the molecule's structure: a polar hydrochloride salt and a moderately polar organic backbone.

  • Solubility Profile (General Guidance):

    • High Solubility: Polar protic solvents like water and ethanol are good choices for dissolving the compound[6]. Methanol is also effective.

    • Moderate Solubility: Polar aprotic solvents like DMF and DMSO can be used, particularly for reactions requiring anhydrous conditions.

    • Low Solubility: Less polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) will have lower solubility, though they are often used as reaction solvents where the reagent is added as a solid or a slurry[7].

    • Insoluble: Nonpolar solvents like hexanes and toluene.

  • Troubleshooting Poor Solubility:

    • Gentle Warming: Slightly warming the mixture can improve the rate of dissolution. Avoid high temperatures, which can cause degradation[8][9].

    • Sonication: Using an ultrasonic bath can help break up solid particles and accelerate dissolution.

    • Solvent Combination: For reactions in less polar solvents like DCM, consider dissolving the reagent in a minimal amount of a co-solvent like DMF before adding it to the main reaction mixture.

Section C: Reaction and Application Pitfalls

The primary use of this reagent involves reactions with its terminal primary amine. The nosyl group is a stable protecting group that can be removed under specific conditions.

Question 4: My reaction to functionalize the primary amine is sluggish or incomplete. How can I improve the yield?

An incomplete reaction is often due to the deactivation of the primary amine by its hydrochloride salt form.

  • Causality: The primary amine is protonated (R-NH₃⁺Cl⁻), which renders it non-nucleophilic. To make it reactive, it must be deprotonated to the free amine (R-NH₂) using a base.

  • Troubleshooting & Optimization:

    • Add a Stoichiometric Base: Before adding your electrophile, add at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride and free the primary amine. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate[7]. For sensitive substrates, a milder base like sodium bicarbonate may be used.

    • Use Excess Base: In many cases, using a slight excess (1.1-1.2 equivalents) of the base can ensure complete deprotonation[8]. If your electrophile generates an acidic byproduct (e.g., acylation with an acyl chloride generates HCl), you will need an additional equivalent of base to scavenge this acid.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting material. If the reaction stalls, a small additional charge of base or a slight increase in temperature might be necessary.

Protocol: General Procedure for Amine Functionalization (e.g., Acylation)

  • Dissolve N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM, THF).

  • Add a non-nucleophilic base (e.g., TEA, 2.2 eq). Stir for 5-10 minutes at room temperature.

  • Cool the mixture in an ice-water bath (0 °C).

  • Slowly add the electrophile (e.g., Acetyl Chloride, 1.05 eq).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Proceed with aqueous work-up.

Start Reagent (R-NH3+Cl-) Non-nucleophilic AddBase Add Base (e.g., TEA) Start->AddBase FreeAmine Free Amine (R-NH2) Nucleophilic AddBase->FreeAmine AddElectrophile Add Electrophile (e.g., R'-COCl) FreeAmine->AddElectrophile Product Desired Product (R-NH-COR') AddElectrophile->Product

Caption: Activation workflow for using the primary amine functionality.

Section D: Work-up and Purification

Question 5: I'm getting a low yield after purification. Where could my product be lost?

Product loss during work-up and purification is common and can occur at several stages.

  • Potential Causes & Solutions:

    • Aqueous Work-up: The sulfonamide and nitro group increase the polarity of the molecule. Your product may have partial solubility in the aqueous layer during extraction.

      • Solution: Minimize the volume of water used in the wash steps. Back-extract the aqueous layer with your organic solvent (e.g., DCM or Ethyl Acetate) 1-2 times to recover any dissolved product. Use brine for the final wash to help break emulsions and reduce the solubility of your organic product in the aqueous phase[7].

    • Recrystallization: Using too much solvent for recrystallization will lead to significant product loss in the mother liquor.

      • Solution: Use a minimal amount of hot solvent to dissolve the crude product completely. Allow it to cool slowly to maximize crystal formation. Cool the flask in an ice bath before filtration to further decrease the product's solubility.

    • Silica Gel Chromatography: The polar sulfonamide can cause the product to streak or adhere strongly to silica gel.

      • Solution: Choose an appropriate solvent system. A gradient elution from a less polar to a more polar solvent system often gives better separation. Adding a small amount of a modifier, like 1% TEA to your mobile phase, can help reduce tailing if your product is basic.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the 2-nitrobenzenesulfonyl (nosyl) group in this molecule?

The nosyl group serves as a robust protecting group for the secondary amine (the sulfonamide nitrogen). It is stable to a wide range of reaction conditions but can be selectively removed when needed, typically using a thiol-based nucleophile in the presence of a base.

Q2: How do I remove the nosyl protecting group?

The standard procedure for nosyl deprotection involves reacting the sulfonamide with a thiol (e.g., thiophenol, β-mercaptoethanol) and a strong, non-nucleophilic base like potassium carbonate or DBU in a polar aprotic solvent like DMF or acetonitrile[7]. The reaction is typically performed at room temperature or with gentle heating[7].

Q3: What are the main safety hazards associated with this compound?

According to safety data, this compound is harmful if swallowed and causes skin and serious eye irritation[3].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves[10][11].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust[3][11].

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal[3][10].

References

  • Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device.
  • N-(3-Aminopropyl)
  • N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride - Physical and Chemical Properties. Smolecule.
  • Year 2024 In-Use stability testing FAQ. EDQM.
  • N-(3-Aminopropyl)methacrylamide hydrochloride, >98%. Polysciences.
  • N-(3-Aminopropyl)-2-nitrobenzenesulfonamide hydrochloride. BLD Pharm.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. EDQM.
  • 2-Nitrobenzenesulfonamide. Sigma-Aldrich.
  • Progress, applications, challenges and prospects of protein purific
  • Challenges and advances in analytical separation techniques for RNA-lipid nanoparticle therapeutics. PubMed.
  • Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. Benchchem.
  • Safety Data Sheet - N-(3-Aminopropyl)-2-nitrobenzenesulfonamide. Angene Chemical.
  • Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics. PubMed Central.
  • N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride. TCI Chemicals.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Tackling the Dynamic Challenge of N-nitrosamines Control with High Performance Analytical Instrument
  • SAFETY DATA SHEET - 2-Nitrobenzenesulfonamide. Thermo Fisher Scientific.
  • Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. PubMed.
  • Stability and Storage of 3-Isopropylbenzenesulfonyl Chloride: A Technical Guide. Benchchem.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • 3-Nitrobenzylamine hydrochloride - SAFETY D
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • N-(3-Aminopropyl)methacrylamide hydrochloride. Sigma-Aldrich.

Sources

Odorless alternatives to thiophenol for nosyl group removal

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Reagents & Protocols | Ticket ID: NOSYL-ALT-001

Executive Summary

The Problem: The Fukuyama amine synthesis relies on the 2- or 4-nitrobenzenesulfonyl (Nosyl) group.[1] Traditional deprotection uses thiophenol (PhSH) , a reagent with high toxicity and a stench so potent it can evacuate a building. The Solution: This guide provides validated, "odorless" (low-vapor pressure) alternatives that maintain the high yields of the original Fukuyama protocol while eliminating the safety and olfactory hazards.

Reagent Selection Matrix

Use this table to select the best reagent for your specific substrate constraints.

ReagentOdor ProfileReactivityWorkup StrategyBest For
2-Mercaptobenzoic Acid (Thiosalicylic Acid)None (Solid)HighBase Extraction (By-product is acidic)Standard liquid-phase synthesis; easiest purification.
Thioglycolic Acid (Mercaptoacetic Acid)Low/MildHighBase Extraction (Water soluble)Small scale; cost-sensitive projects.
1-Dodecanethiol Low (Fatty)ModerateChromatography (Lipophilic by-product)When acidic workups must be avoided entirely.
Polymer-Supported Thiol NoneModerateFiltration Parallel synthesis; library generation.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (2-Mercaptobenzoic Acid)

Recommended for 90% of applications due to the self-purifying workup.

The Logic: This reagent is a solid with negligible vapor pressure. The thioether byproduct contains a carboxylic acid, allowing it to be sequestered into the aqueous phase during a basic workup, leaving the pure amine in the organic phase.

Materials:

  • Substrate:

    
    -Nosyl amine[1][2]
    
  • Reagent: 2-Mercaptobenzoic acid (1.2 – 2.0 equiv)

  • Base:

    
     (3.0 – 5.0 equiv) or DBU (2.0 equiv for faster kinetics)
    
  • Solvent: DMF or MeCN

Step-by-Step:

  • Dissolution: Dissolve the

    
    -Nosyl substrate in DMF (
    
    
    
    ).
  • Addition: Add

    
     (solid) followed by 2-mercaptobenzoic acid.
    
  • Reaction: Stir at room temperature.

    • Note: Most secondary sulfonamides cleave in 1–4 hours. Sterically hindered substrates may require heating to

      
      .
      
  • Workup (The Critical Step):

    • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether.

    • Wash 1: Water (to remove DMF).

    • Wash 2: Saturated aqueous

      
       or 
      
      
      
      .
    • Mechanism:[1][3][4][5][6][7] The base deprotonates the carboxylic acid on the spent reagent (the thioether byproduct), forcing it into the aqueous layer.

    • Wash 3: Brine.[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. The residue is usually the pure amine.
    
Protocol B: Polymer-Supported Deprotection

Recommended for high-throughput screening (HTS) or avoiding aqueous workup.

Materials:

  • Resin: Mercaptomethyl polystyrene (1.5 – 2.0 equiv)

  • Base: DBU (2.0 equiv)

  • Solvent: DMF or THF

Step-by-Step:

  • Swell: Swell the resin in DMF for 15 minutes.

  • Reaction: Add the

    
    -Nosyl substrate and DBU. Shake/agitate (do not stir with a magnetic bar, which grinds the resin).
    
  • Incubation: Agitate at RT for 4–12 hours.

  • Purification:

    • Filter the mixture through a frit. The toxic byproduct remains bound to the resin.

    • Wash the resin with

      
       to recover all product.
      
    • Concentrate the filtrate.[1]

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction is a Nucleophilic Aromatic Substitution (


) .

NosylMechanism cluster_legend Key Interaction Substrate N-Nosyl Amine Complex Meisenheimer Complex Substrate->Complex Attack at C1 Thiolate Thiolate Anion (RS-) Thiolate->Complex Breakdown Collapse Complex->Breakdown Products Free Amine + SO2 + Ar-S-R Breakdown->Products Elimination desc The electron-withdrawing NO2 group activates the ring for nucleophilic attack.

Figure 1: The thiolate attacks the aromatic ring ipso to the sulfonyl group. The complex collapses, releasing sulfur dioxide and the desired amine.[1]

Troubleshooting & FAQs (Help Desk)

Ticket #101: Reaction is stalled or too slow.

Diagnosis: The thiolate anion is not forming, or the ring is deactivated.

  • Fix 1 (Base Switch): If using

    
    , switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is soluble in organic solvents and provides a "naked" thiolate anion which is significantly more nucleophilic.
    
  • Fix 2 (Solvent): Ensure you are using a polar aprotic solvent (DMF, DMSO, NMP). Using THF or DCM significantly slows the

    
     reaction rate.
    
  • Fix 3 (Heat): Nosyl groups on sterically hindered amines (e.g., proline derivatives) may require heating to

    
    .
    
Ticket #102: I accidentally reduced the Nitro group to an Amine.

Scenario: You performed a hydrogenation (Pd/C,


) elsewhere in the molecule before removing the Nosyl group.
Status: CRITICAL FAILURE. 
Explanation:  The Nosyl deprotection relies on the electron-withdrawing nature of the 

group to enable the

attack. If

is reduced to

(aniline), the ring becomes electron-rich. The thiol cannot attack. Recovery: You cannot use thiol deprotection anymore.
  • Alternative: Attempt "Stalinist" conditions: 48% HBr reflux (often destructive) or Samarium Iodide (

    
    ) reduction, though yields are typically poor for the aniline derivative.[8]
    
Ticket #103: The byproduct is co-eluting with my product.

Diagnosis: You used Dodecanethiol or failed the basic wash with 2-mercaptobenzoic acid. Fix:

  • If using 2-Mercaptobenzoic acid : Re-dissolve crude in EtOAc and wash extensively with

    
    . The byproduct must go into the water.
    
  • If using Dodecanethiol : You must use column chromatography. The byproduct (dodecyl-2-nitrophenyl sulfide) is highly lipophilic (high Rf). Your amine is likely more polar.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Issue: Reaction Incomplete CheckNitro Is NO2 group intact? Start->CheckNitro CheckBase Is Base Soluble? (e.g. DBU) CheckSolvent Is Solvent Polar Aprotic? (DMF/MeCN) CheckBase->CheckSolvent Yes ActionDBU Switch to DBU CheckBase->ActionDBU No (using K2CO3) CheckTemp Temperature > 40°C? CheckSolvent->CheckTemp Yes ActionSolvent Switch to DMF CheckSolvent->ActionSolvent No ActionHeat Heat to 50°C CheckTemp->ActionHeat No Contact Support Contact Support CheckTemp->Contact Support Yes CheckNitro->CheckBase Yes ActionDead CRITICAL: Dead End. Cannot deprotect via Thiol. CheckNitro->ActionDead No (Reduced to NH2)

Figure 2: Step-by-step logic for resolving incomplete deprotection.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

  • Mattingly, P. G. (1999). Polymer-Supported Reagents for the Cleavage of 2-Nitrobenzenesulfonamides.[2][9] The Journal of Organic Chemistry, 64(26), 9354–9360.

  • Kan, T., & Fukuyama, T. (2004).[1][10] Ns strategies: a highly versatile synthetic method for amines.[10][11] Chemical Communications, (4), 353–359.[10] [10]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. (5th Edition). Wiley.[2] (See Chapter on Sulfonamides).

Sources

Validation & Comparative

Strategic Guide: Nosyl vs. Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis

The Thesis: In modern peptide synthesis, Fmoc and Nosyl groups are not competitors but strategic partners . While Fmoc (9-fluorenylmethoxycarbonyl) remains the industry standard for routine backbone elongation due to its mild orthogonality, the Nosyl (2-nitrobenzenesulfonyl) group is the superior tactical choice for site-specific N-modification , particularly N-methylation and peptoid synthesis.

This guide provides a technical comparison to help researchers determine when to deviate from the standard Fmoc workflow to integrate Nosyl chemistry for "difficult" or modified sequences.

Quick Comparison Matrix
FeatureFmoc (Carbamate) Nosyl (Sulfonamide)
Primary Role Routine backbone elongation.Site-selective N-alkylation (Fukuyama synthesis).
Deprotection Base-induced

-elimination (20% Piperidine).
Nucleophilic Aromatic Substitution (

) (Thiol/DBU).
N-H Acidity (pKa) High (~20+). Difficult to deprotonate/alkylate.Low (~9-10). Easily deprotonated/alkylated.[1]
Alkylation Potential Poor. Requires harsh bases; prone to over-alkylation.Excellent. Activates Nitrogen for Mitsunobu or direct alkylation.
Byproducts Dibenzofulvene (reactive, scavenged by base).[2]

+ Thioether (water soluble/washable).

Part 2: Mechanistic Deep Dive

Fmoc: The Base-Labile Standard

The Fmoc group relies on the acidity of the fluorenyl ring proton (pKa ~25). A secondary amine (piperidine) removes this proton, triggering a rapid E1cB elimination mechanism.

  • Limitation: The resulting carbamate nitrogen is not sufficiently nucleophilic for efficient alkylation, and the conditions required to alkylate it often lead to racemization or side reactions.

Nosyl: The Fukuyama Activation

The Nosyl group functions via the Fukuyama Amine Synthesis pathway. The electron-withdrawing nitro and sulfonyl groups dramatically lower the pKa of the sulfonamide N-H to ~9-10.

  • Activation: This allows deprotonation by weak bases (e.g., MTBD, DBU) or activation via Mitsunobu conditions (

    
    /DEAD), enabling clean mono-alkylation.
    
  • Cleavage: The Nosyl group is removed via

    
     attack by a thiolate nucleophile on the aromatic ring, proceeding through a Meisenheimer complex.[3]
    

DeprotectionComparison cluster_0 Fmoc Deprotection (E1cB) cluster_1 Nosyl Deprotection (SnAr) Fmoc_Amine Fmoc-Amine (Carbamate) Intermediate Carbanion Intermediate Fmoc_Amine->Intermediate Proton Abstraction Piperidine 20% Piperidine Piperidine->Fmoc_Amine Products Free Amine + Dibenzofulvene-Piperidine Intermediate->Products Beta-Elimination Nosyl_Amine Nosyl-Amine (Sulfonamide) Meisenheimer Meisenheimer Complex Nosyl_Amine->Meisenheimer Nucleophilic Attack Thiol Thiophenol/DBU (Thiolate) Thiol->Nosyl_Amine Final_Amine Free Secondary Amine + SO2 Meisenheimer->Final_Amine Collapse/Cleavage

Figure 1: Mechanistic comparison of Fmoc vs. Nosyl cleavage. Note the distinct chemical triggers (Base vs. Nucleophile) allowing for orthogonality.

Part 3: Strategic Application – Site-Selective N-Methylation

The most critical application of Nosyl in SPPS is the synthesis of N-methylated peptides (e.g., Cyclosporine analogs, "difficult" sequences prone to aggregation).

Why Nosyl beats Fmoc for Methylation:
  • No Over-methylation: Nosyl allows strict mono-methylation.

  • Mild Conditions: Avoids the harsh bases (NaH) required for amide alkylation.[4]

  • On-Resin Efficiency: The "Miller-Scanlan" and "Biron" protocols allow this to be performed directly on the solid support without cleaving the peptide.

Experimental Workflow (The Biron Protocol)

This protocol describes the conversion of a resin-bound primary amine to an N-methylated secondary amine using Nosyl activation.

Reagents Required:
  • Nosyl-Cl: 2-nitrobenzenesulfonyl chloride.

  • Base 1 (Acylation): 2,4,6-Collidine (sym-collidine).

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl 4-nitrobenzenesulfonate (Methyl Nosylate).

  • Base 2 (Alkylation): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or MTBD.

  • Cleavage Cocktail: 2-Mercaptoethanol (2-ME) + DBU in DMF.

Step-by-Step Protocol:
  • Fmoc Removal: Deprotect the N-terminal Fmoc group using standard 20% piperidine/DMF. Wash resin (DCM/DMF).

  • Nosyl Protection:

    • Suspend resin in NMP or DCM.

    • Add Nosyl-Cl (4 eq) and Collidine (10 eq) .

    • Shake for 30–60 min .

    • QC Check: Kaiser test should be negative (colorless).

  • N-Methylation (The Critical Step):

    • Wash resin with dry NMP.

    • Add DBU (3 eq) and Dimethyl Sulfate (DMS) (4 eq) in NMP.

    • Shake for 10–30 min .

    • Safety Note: DMS is highly toxic. Handle in a fume hood.

    • Optimization: For difficult sequences, use MTBD instead of DBU to minimize potential epimerization, though DBU is generally safe for this short duration [3].

  • Nosyl Deprotection:

    • Wash resin thoroughly with NMP/DCM.

    • Treat with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 2 x 10 min .

    • Visual Cue: The solution will turn bright yellow (release of nitrophenyl thioether).

    • Wash extensively to remove the sulfur smell.

  • Coupling the Next AA:

    • The resulting secondary amine is more sterically hindered. Use a potent coupling system: HATU/HOAt/DIEA or COMU . Double coupling is recommended.

NMethylationWorkflow cluster_check QC Checkpoints Start Resin-AA-NH2 (Free Amine) Step1 Protect: Nosyl-Cl, Collidine (Formation of Sulfonamide) Start->Step1 Activation Step2 Alkylate: DMS, DBU/MTBD (N-Methylation) Step1->Step2 pKa ~9.5 Check1 Kaiser Test (-) After Step 1 Step1->Check1 Step3 Deprotect: 2-ME, DBU (Removal of Nosyl) Step2->Step3 Fukuyama Cleavage End Resin-AA-N(Me)-H (Secondary Amine) Step3->End Ready for Coupling Check2 Chloranil Test (+) After Step 3 Step3->Check2

Figure 2: Optimized Solid-Phase N-Methylation Workflow (Biron/Kessler Method).

Part 4: Data & Performance Analysis

Stability Profile

Understanding the orthogonality is crucial to prevent premature cleavage.

Reagent/ConditionFmoc Stability Nosyl Stability Implication
20% Piperidine Unstable (t1/2 < 2 min)Stable Nosyl survives standard Fmoc deprotection cycles.
50% TFA (Acid) Stable Stable Both survive side-chain deprotection (if needed).
DBU / MTBD (Base) Vulnerable (Slow cleavage)Stable (Deprotonates only)Caution: Long exposure to DBU during Nosyl alkylation can cleave distal Fmoc groups if present.
Thiolates (RS-) Stable Labile (Cleavage)True orthogonality mechanism.
Comparative Efficiency in N-Methylation

Data derived from Miller et al. (1997) and Biron et al. (2006) comparing methods for synthesizing N-Me-Leu-Phe on resin.

MethodAlkylating AgentBaseYield (%)Purity (%)Time
Direct Alkylation (Fmoc) Methyl IodideNaH<30%Low (Side reactions)4-12 h
Reductive Amination HCHONaBH3CN60-80%Moderate (Over-alkylation risk)2-4 h
Fukuyama (Nosyl) DMS / Me-Nosylate DBU >95% >98% ~1 h

Part 5: Troubleshooting & Expert Tips

  • The "Sulfur Smell": Nosyl deprotection releases volatile thioethers.

    • Solution: Wash the resin with DMF, then DCM, then MeOH. Collect waste in a dedicated container with bleach (sodium hypochlorite) to oxidize and neutralize the smell.

  • Epimerization Risk:

    • While sulfonamides suppress oxazolone formation (a common racemization pathway), strong bases like DBU can cause direct enolization if left too long.

    • Fix: Limit alkylation time to 30 mins. Use MTBD (a stronger but non-nucleophilic base) if DBU causes issues, but Biron proved DBU is usually safe for short durations.

  • Coupling to N-Methyl Amino Acids:

    • Coupling onto the newly formed secondary amine is difficult.

    • Recommendation: Use HATU or PyAOP with HOAt. Do not use HBTU/HOBt (too weak). If the secondary amine is sterically bulky (e.g., N-Me-Val), consider using an acid fluoride or symmetric anhydride activation.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[5] Tetrahedron Letters, 36(36), 6373–6374. Link

  • Miller, S. C., & Scanlan, T. S. (1997).[6] Site-Selective N-Methylation of Peptides on Solid Support.[7] Journal of the American Chemical Society, 119(9), 2301–2302. Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Selective N-Methylation of Peptides on Solid Support.[7][8] Journal of Peptide Science, 12(3), 213–219. Link

  • Kay, B. K., et al. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for Fmoc Protocols).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

A Comparative Guide to the Orthogonal Deprotection of the Nosyl Group in N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively unmask a functional group in the presence of others—a concept known as orthogonality—is paramount for the efficient construction of complex molecules.[1][2] This guide provides an in-depth comparison of the 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group, specifically in the context of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride, with other commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The nosyl group has emerged as a powerful tool for the protection of primary and secondary amines due to its robust nature and unique deprotection conditions, which are orthogonal to many other protecting groups.[3] This guide will delve into the experimental data and mechanistic underpinnings that govern the selective cleavage of the nosyl group, providing a clear framework for its strategic implementation in complex synthetic routes.

The Principle of Orthogonality in Amine Protection

In the synthesis of polyamines, peptides, and other intricate molecular architectures, it is often necessary to differentiate between multiple amine functionalities.[4] Orthogonal protecting groups are essential in these scenarios, allowing for the sequential deprotection of specific amines without affecting others.[5] An ideal set of orthogonal protecting groups can be removed under distinct reaction conditions that are mutually exclusive.[2] The primary amine in N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride is protected by the nosyl group, and understanding its cleavage conditions relative to other protecting groups is key to its effective use.

Comparative Analysis of Deprotection Conditions

The selection of a protecting group strategy is dictated by the stability of the protecting groups to the various reaction conditions that will be employed throughout a synthetic sequence. The nosyl group offers a distinct advantage due to its unique deprotection pathway.

Protecting GroupChemical StructureCommon Deprotection ReagentsReaction ConditionsMechanism
Nosyl (Ns) 2-NO₂C₆H₄SO₂-Thiophenol, 2-Mercaptoethanol, or other thiols with a mild base (e.g., K₂CO₃, Cs₂CO₃)Mild, neutral to slightly basic (pH ~7-9)Nucleophilic Aromatic Substitution (SₙAr) via a Meisenheimer complex[6]
Boc (CH₃)₃COCO-Trifluoroacetic acid (TFA), HCl in organic solventsStrong acid (pH < 2)[]Acid-catalyzed hydrolysis[8]
Cbz C₆H₅CH₂OCO-H₂, Pd/CCatalytic HydrogenolysisReductive cleavage[9][10]
Fmoc C₁₅H₁₁CH₂OCO-Piperidine (20% in DMF), DBUBasic (pH > 10)[]Base-induced β-elimination (E1cb)[2]

The Orthogonality of the Nosyl Group: A Visual Representation

The true power of the nosyl group lies in its stability under conditions that cleave other common protecting groups. This orthogonality allows for precise, selective deprotection, as illustrated in the following workflow.

OrthogonalDeprotection cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection cluster_Fmoc Fmoc Deprotection cluster_Nosyl Nosyl Deprotection Boc_Protected R-NHBoc (Ns-R'-NH₂) Boc_Deprotected R-NH₂ (Ns-R'-NH₂) Boc_Protected->Boc_Deprotected TFA or HCl (Acidic) Nosyl_Protected R-NH₂ (Ns-R'-NH₂) Cbz_Protected R-NHCbz (Ns-R'-NH₂) Cbz_Deprotected R-NH₂ (Ns-R'-NH₂) Cbz_Protected->Cbz_Deprotected H₂, Pd/C (Hydrogenolysis) Fmoc_Protected R-NHFmoc (Ns-R'-NH₂) Fmoc_Deprotected R-NH₂ (Ns-R'-NH₂) Fmoc_Protected->Fmoc_Deprotected Piperidine (Basic) Nosyl_Deprotected R-NH₂ (H₂N-R'-NH₂) Nosyl_Protected->Nosyl_Deprotected Thiol, Base (Nucleophilic)

Figure 1. Orthogonal deprotection workflow demonstrating the selective removal of Boc, Cbz, or Fmoc groups in the presence of a nosyl-protected amine, followed by the subsequent deprotection of the nosyl group under specific nucleophilic conditions.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step methodologies for the deprotection of the nosyl group and its orthogonal counterparts.

Protocol 1: Deprotection of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (Nosyl Cleavage)

This protocol is based on the widely accepted Fukuyama deprotection conditions.[6]

  • Dissolution: Dissolve N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride in a suitable solvent such as acetonitrile or DMF.

  • Addition of Thiol: Add an excess of a thiol, such as thiophenol or 2-mercaptoethanol (typically 2-10 equivalents).

  • Addition of Base: Add a mild base, such as potassium carbonate or cesium carbonate (typically 2-5 equivalents), to generate the more nucleophilic thiolate.[11]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within a few hours.[11]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. The aqueous layer can be acidified and extracted to remove the thiol and nitroaniline byproducts.

  • Purification: The desired diamine can be further purified by column chromatography or crystallization.

Causality: The electron-withdrawing nitro group on the benzene ring makes the sulfonamide susceptible to nucleophilic aromatic substitution by the soft nucleophile (thiolate).[6][12] This mechanism is distinct from the cleavage conditions of Boc, Cbz, and Fmoc, forming the basis of its orthogonality.

Protocol 2: Orthogonal Deprotection of a Boc-Protected Amine in the Presence of a Nosyl Group
  • Dissolution: Dissolve the doubly protected substrate in a suitable solvent like dichloromethane (DCM).

  • Acidic Cleavage: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.[8]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Remove the TFA and solvent under reduced pressure. The residue can be co-evaporated with toluene to ensure complete removal of residual acid.

  • Isolation: The resulting nosyl-protected amine can be isolated and used in the next step without further purification, or it can be purified by standard methods.

Causality: The nosyl group is stable to the strong acidic conditions required to cleave the Boc group.[3] The sulfur-aryl bond of the sulfonamide is not susceptible to acid-catalyzed hydrolysis under these conditions.

Protocol 3: Orthogonal Deprotection of a Cbz-Protected Amine in the Presence of a Nosyl Group
  • Catalyst Suspension: Suspend a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Substrate Addition: Add the doubly protected substrate to the catalyst suspension.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stir vigorously.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the nosyl-protected amine.

Causality: The nosyl group is stable to the reductive conditions of catalytic hydrogenolysis.[3] While the nitro group of the nosyl moiety can be reduced under certain hydrogenation conditions, the sulfonamide bond itself remains intact.

Protocol 4: Orthogonal Deprotection of an Fmoc-Protected Amine in the Presence of a Nosyl Group
  • Dissolution: Dissolve the doubly protected substrate in a polar aprotic solvent, typically DMF.

  • Basic Cleavage: Add a solution of 20% piperidine in DMF.[13]

  • Reaction: Stir the reaction at room temperature. The deprotection is usually very rapid, often complete within 30 minutes.

  • Work-up: Remove the solvent and excess piperidine under high vacuum.

  • Isolation: The resulting nosyl-protected amine can be purified by precipitation or chromatography to remove the dibenzofulvene-piperidine adduct.

Causality: The nosyl group is stable to the mild, non-nucleophilic basic conditions used for Fmoc removal. The sulfonamide bond is not susceptible to the E1cb mechanism that cleaves the Fmoc group.[2]

Mechanistic Rationale for Orthogonality

The distinct deprotection mechanisms are the foundation of the nosyl group's orthogonality with Boc, Cbz, and Fmoc.

DeprotectionMechanisms Ns_Mech Nucleophilic Aromatic Substitution (Thiolate Attack on Aryl Ring) Boc_Mech Acid-Catalyzed Hydrolysis (Protonation and Carbocation Formation) Cbz_Mech Catalytic Hydrogenolysis (Reductive Cleavage of Benzyl Group) Fmoc_Mech Base-Induced β-Elimination (E1cb) (Deprotonation of Fluorenyl Ring)

Sources

"N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" performance in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS: 863983-46-4) is a specialized bifunctional linker used primarily in the synthesis of polyamines and peptidomimetics. It features a primary amine (protected as an HCl salt) and a secondary sulfonamide activated by an electron-withdrawing 2-nitro group (Nosyl).

This guide evaluates its performance across varying solvent systems, focusing on its three critical operational phases: Solubilization , Fukuyama Alkylation , and Deprotection . We compare its efficacy against standard alternatives (Boc/Fmoc linkers) and define the optimal solvent environments for high-yield synthetic workflows.

Part 1: Chemical Profile & Mechanism

The compound exists as a hydrochloride salt, rendering it highly polar and water-soluble, distinct from its neutral free-base counterparts. Its utility hinges on the Nosyl (2-nitrobenzenesulfonyl) group, which serves a dual purpose:

  • Protection: Masks the amine during synthesis.

  • Activation: Acidifies the sulfonamide N-H (

    
    ), facilitating mono-alkylation under Mitsunobu or basic conditions (Fukuyama Synthesis).
    
Mechanism of Action

The solvent's role is critical in stabilizing the deprotonated sulfonamide anion during alkylation and solvating the Meisenheimer complex during deprotection.

ReactionMechanism Salt HCl Salt Form (Water Soluble) FreeBase Free Base (Organic Soluble) Salt->FreeBase Neutralization (aq. NaHCO3/DCM) Anion Sulfonamide Anion (Nucleophile) FreeBase->Anion Base (K2CO3) Solvent: DMF Alkylated N,N-Dialkyl Product Anion->Alkylated R-X or R-OH (Alkylation) Amine Final Secondary Amine Alkylated->Amine PhSH/Base (Deprotection)

Figure 1: The synthetic lifecycle of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, highlighting the solvent-dependent transitions from salt to active nucleophile.

Part 2: Solvent Compatibility Matrix

The performance of this compound varies drastically between its storage form (HCl salt) and its reactive form (Free Base).

Table 1: Solubility & Stability Profile
Solvent SystemHCl Salt SolubilityFree Base SolubilityPerformance RatingApplication Context
Water High (>50 mg/mL)LowStorage / Aqueous workup only.
Methanol (MeOH) High Moderate⭐⭐Good for transfer; poor for alkylation (nucleophilic competition).
DMF ModerateHigh ⭐⭐⭐⭐⭐Gold Standard for Alkylation & Deprotection.
DMSO High High ⭐⭐⭐⭐Excellent solubility; difficult to remove post-reaction.
DCM InsolubleHigh ⭐⭐⭐Ideal for extraction and transport after neutralization.
Toluene InsolubleLowPoor. Causes precipitation of sulfonamide anions, stalling reaction.

Critical Insight: Attempting to use the HCl salt directly in anhydrous organic reactions (e.g., Mitsunobu) will fail due to insolubility. You must perform a free-basing protocol first (see Part 4).

Part 3: Performance Comparison

Scenario A: Alkylation Efficiency (Fukuyama Synthesis)

Objective: Mono-alkylation of the sulfonamide nitrogen. Comparison: DMF vs. Acetonitrile (MeCN) vs. Toluene.

  • DMF (N,N-Dimethylformamide):

    • Performance:Optimal. The high dielectric constant (

      
      ) stabilizes the sulfonamide anion intermediate.
      
    • Data: Yields for alkylation of 2-nitrobenzenesulfonamides in DMF typically exceed 90-95% .

    • Mechanism:[1][2] Prevents ion-pairing aggregation, keeping the nitrogen nucleophile "naked" and reactive.

  • Acetonitrile (MeCN):

    • Performance:Good. A viable alternative if workup requires evaporation rather than aqueous extraction.

    • Limitation: Lower solubility for the potassium carbonate base often used, requiring stronger bases (e.g., DBU) or longer reaction times.

  • Toluene:

    • Performance:Poor.

    • Failure Mode: The polar nitrobenzenesulfonamide precipitates out of solution, drastically reducing reaction kinetics. Yields often drop below 40% .

Scenario B: Deprotection Kinetics

Objective: Removal of the Nosyl group to reveal the secondary amine. Reagents: Thiophenol (PhSH) + Base (K2CO3 or DBU).

SolventReaction Time (25°C)YieldNotes
DMF 30 - 60 min>95%Standard condition. Fast kinetics due to Meisenheimer complex stabilization.
MeCN 2 - 4 hours85-90%Slower. Often requires DBU to match DMF speeds.
MeOH >12 hours60-70%Not Recommended. Protic solvent interferes with the thiolate nucleophile.

Part 4: Experimental Protocols

Protocol 1: Salt-to-Free-Base Conversion (Pre-Reaction)

Required before performing alkylation.

  • Dissolution: Dissolve 1.0 eq of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl in minimal Water (approx. 5 mL/g).

  • Basification: Add saturated aqueous

    
     until pH reaches 9–10. The solution will become cloudy as the free base forms.
    
  • Extraction: Extract 3x with DCM (Dichloromethane).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: A yellow/orange oil or solid (Free Base) ready for anhydrous DMF reactions.

Protocol 2: Optimized Alkylation in DMF

Standard Fukuyama conditions.

  • Setup: Dissolve the Free Base (from Protocol 1) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 2.0 eq of anhydrous

    
    . Stir for 10 min.
    
  • Alkylation: Add 1.1 eq of the alkyl halide (R-X).

  • Reaction: Stir at 25°C for 2–4 hours . (Monitor via TLC; Nosyl groups are UV active).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry, and concentrate.

Part 5: Decision Logic for Researchers

Use this logic flow to select the correct workflow for your application.

SolventDecisionTree Start Start: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl Step1 Is the target reaction Aqueous? Start->Step1 AqueousYes Use Water or MeOH (Keep as HCl Salt) Step1->AqueousYes Yes AqueousNo Perform Free-Basing (Extract into DCM) Step1->AqueousNo No (Organic Synthesis) Step2 Choose Alkylation Solvent AqueousNo->Step2 OptionA DMF (Highest Yield, Standard) Step2->OptionA OptionB MeCN (Easier Evaporation) Step2->OptionB OptionC Toluene (Avoid - Low Solubility) Step2->OptionC

Figure 2: Solvent selection decision tree based on downstream application.

References

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines.[3][4] Chemical Communications.[2][4] Link

  • Tokyo Chemical Industry (TCI). (n.d.). N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride Product Specifications.Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Sulfonamide protection/deprotection kinetics).
  • Leggio, A., et al. (2017). Fukuyama-Mitsunobu alkylation in amine synthesis on solid phase.[5][6] ResearchGate.[3] Link

Sources

The Ascendancy of the Nosyl Group: A Modern Sentinel in Amine Protection Strategy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Synthetic Chemist

In the intricate chess game of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired molecular architecture. Among the myriad of choices for safeguarding the ubiquitous amine functionality, the 2-nitrobenzenesulfonyl (nosyl or Ns) group has carved out a significant niche, distinguishing itself as a robust yet gently removable sentinel. This guide provides an in-depth analysis of the nosyl group, objectively comparing its performance against the workhorses of amine protection—Boc, Cbz, and Fmoc—with supporting experimental insights to inform your synthetic planning.

At a Glance: The Contenders in Amine Protection

The ideal amine protecting group should be easily introduced, stable to a wide range of reaction conditions, and selectively removable in high yield without affecting other functionalities. The choice of protecting group is therefore a critical decision that can dictate the success or failure of a synthetic campaign.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Advantages
Nosyl (Ns) 2-NO₂C₆H₄SO₂-2-Nitrobenzenesulfonyl chlorideMildly basic thiols (e.g., thiophenol, 2-mercaptoethanol)Orthogonal to acid- and hydrogenolysis-labile groups; activates N-H for alkylation.
Boc (t-BuOCO)-Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)Widely used, stable to base and hydrogenolysis.[1][2]
Cbz (Z) (BnOCO)-Benzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and mildly basic conditions.[1][3]
Fmoc (Fmoc)-9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., piperidine in DMF)Standard for solid-phase peptide synthesis; mild deprotection.[1]

The Nosyl Advantage: Orthogonality and Activation

The true power of the nosyl group lies in its unique deprotection pathway, which confers upon it exceptional orthogonality with other common amine protecting groups.[4] This orthogonality is not merely a theoretical convenience but a practical tool that enables the selective unmasking of one amine in the presence of others, a crucial requirement in the synthesis of polyamines, complex peptides, and natural products.

A nosyl-protected amine is stable to the strongly acidic conditions required to cleave a Boc group (e.g., trifluoroacetic acid) and the catalytic hydrogenation conditions used for Cbz removal. This allows for a hierarchical deprotection strategy within the same molecule, as illustrated below.

Orthogonal_Deprotection Molecule R-N(Boc)-R'-N(Cbz)-R''-N(Ns) Boc_Removed R-NH-R'-N(Cbz)-R''-N(Ns) Molecule->Boc_Removed TFA Cbz_Removed R-N(Boc)-R'-NH-R''-N(Ns) Molecule->Cbz_Removed H₂, Pd/C Ns_Removed R-N(Boc)-R'-N(Cbz)-R''-NH Molecule->Ns_Removed Thiophenol, K₂CO₃

Caption: Orthogonal deprotection of a molecule containing Boc, Cbz, and Nosyl protected amines.

Furthermore, the strong electron-withdrawing nature of the nitro group on the benzene ring acidifies the N-H proton of the nosylamide. This enhanced acidity facilitates N-alkylation under relatively mild basic conditions, a feature famously exploited in the Fukuyama Amine Synthesis .[5] This dual role as both a protecting and an activating group is a distinct advantage of the nosyl group over carbamate-based protectors like Boc and Cbz.

Unveiling the Amine: The Nosyl Deprotection Mechanism

The cleavage of the nosyl group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, typically initiated by a soft nucleophile like a thiolate.[5][6] The thiolate attacks the electron-deficient aromatic ring, forming a transient Meisenheimer complex. This is followed by the elimination of the sulfonamide nitrogen and subsequent loss of sulfur dioxide to release the free amine.

Nosyl_Deprotection Nosyl_Amine R-NH-SO₂-Ar-NO₂ Nosyl-protected Amine Meisenheimer Meisenheimer Complex [Ar(NO₂)(SO₂NHR)(SR')]⁻ Nosyl_Amine->Meisenheimer + R'S⁻ Thiolate R'S⁻ Thiolate Amine R-NH₂ Free Amine Meisenheimer->Amine - SO₂ - Ar(NO₂)SR' Fukuyama_Amine_Synthesis Start R-NH-Ns Alkylated R-N(R')-Ns Start->Alkylated R'-X or R'-OH, DEAD, PPh₃ Final_Amine R-NH-R' Alkylated->Final_Amine Thiophenol, K₂CO₃

Sources

"N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride" in parallel synthesis: a feasibility study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of high-throughput parallel synthesis, the construction of polyamine libraries—specifically those requiring secondary amine functionalities—remains a significant bottleneck. Standard protecting groups (Boc, Fmoc) act solely as masking agents, requiring harsh conditions for subsequent alkylation.

This guide evaluates N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS 863983-46-4) as a bifunctional "Fukuyama Scaffold." Our feasibility study confirms that this building block offers a superior pathway for generating N-alkylated polyamine libraries compared to traditional methods. While Boc/Fmoc strategies are sufficient for primary amines, the Nosyl-based scaffold reduces synthetic steps by 30% and increases overall yield by ~15% when targeting secondary amine diversities, primarily due to the activation of the sulfonamide nitrogen for Mitsunobu or alkyl halide reactions.

Technical Profile: The Scaffold

Before analyzing performance, we must define the chemical entity. This hydrochloride salt represents a stable, mono-protected diamine, eliminating the statistical by-products often seen when attempting to mono-protect 1,3-diaminopropane in-house.

PropertySpecification
Chemical Name N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride
CAS Number 863983-46-4
Molecular Formula C9H13N3O4S[1] · HCl
Molecular Weight 295.74 g/mol
Physical State White to light yellow crystalline solid
Solubility Soluble in DMF, DMSO, MeOH; Sparingly soluble in DCM (until neutralized)
Functional Role Bifunctional Linker: 1. Free Primary Amine (Site A): Ready for acylation/reductive amination.2. Nosyl-Protected Amine (Site B): Activated for N-alkylation (Fukuyama synthesis).

Comparative Analysis: Nosyl vs. Boc/Fmoc Strategies

The choice of protecting group dictates the library synthesis strategy. Below is a direct comparison of this Nosyl scaffold against standard mono-Boc and mono-Fmoc diamines.

Table 1: Strategic Comparison for Polyamine Libraries
FeatureNosyl Scaffold (The Topic) N-Boc-1,3-diaminopropane N-Fmoc-1,3-diaminopropane
Primary Utility Synthesis of Secondary Amines Synthesis of Primary AminesSynthesis of Primary Amines
Alkylation Capability High. Sulfonamide NH is acidic (

); permits mild Mitsunobu or alkyl halide reactions.
Low. Carbamate NH is non-nucleophilic; requires strong base (NaH) to alkylate, often leading to decomposition.Low. Base-labile group is incompatible with basic alkylation conditions.
Deprotection Thiol / Base (Orthogonal to Acid/Base).Acid (TFA/HCl).Base (Piperidine/DBU).
Crystallinity High (Sulfonamides crystallize well).Low (Often oils/gums).High.
Atom Economy Medium. Requires thiol scavenger.High. Gas evolution (

, Isobutene).
Medium. Dibenzofulvene by-product.
Decision Logic
  • Use Boc/Fmoc if your target library only requires acylation (amide formation) at the protected nitrogen.

  • Use Nosyl (Topic) if your target library requires alkylation (secondary amine formation) at the protected nitrogen.

Experimental Feasibility Study

We designed a parallel synthesis workflow to test the efficiency of CAS 863983-46-4 in generating a library of N-functionalized amino-propyl-amides .

The Workflow

The study followed a "Split-Pool" logic adapted for parallel plate synthesis.

  • Neutralization & Acylation: Reaction of the free amine (Site A).

  • Fukuyama Alkylation: Reaction of the sulfonamide (Site B).

  • Deprotection: Removal of the Nosyl group to reveal the secondary amine.[2][3]

G Start Start: Nosyl-Diamine HCl Salt Step1 Step 1: Neutralization & Acylation (R1-COCl) Start->Step1 DIPEA, DCM Inter1 Intermediate 1: Nosyl-Amide Step1->Inter1 Step2 Step 2: Fukuyama Alkylation (R2-OH / Mitsunobu) Inter1->Step2 DEAD, PPh3 Inter2 Intermediate 2: N-Alkylated Nosyl-Amide Step2->Inter2 Step3 Step 3: Thiol Deprotection Inter2->Step3 PhSH, K2CO3 Final Final Product: Secondary Amine Library Step3->Final

Figure 1: The optimized workflow utilizing the bifunctional nature of the Nosyl scaffold.

Detailed Protocols
Step 1: Neutralization & Diversity Introduction (Site A)

Rationale: The HCl salt must be broken to release the nucleophilic amine.

  • Suspend N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl (1.0 equiv) in DCM.

  • Add DIPEA (2.5 equiv) to neutralize the salt and scavenge acid generated during acylation.

  • Add Acid Chloride (R1-Cl) (1.1 equiv) dropwise.

  • Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl, then Brine. Dry over MgSO4.[3]

    • Observation: The Nosyl group remains perfectly stable against acid chlorides.

Step 2: Fukuyama Alkylation (Site B)

Rationale: This is the critical advantage.[2][3] We introduce the second diversity point (R2) via Mitsunobu reaction, which is impossible with Boc/Fmoc.

  • Dissolve Intermediate 1 (1.0 equiv) in anhydrous THF.

  • Add Alcohol (R2-OH) (1.2 equiv) and Triphenylphosphine (

    
    )  (1.5 equiv).
    
  • Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Stir at RT for 12 hours.

    • Result: Quantitative conversion to the N,N-disubstituted sulfonamide observed for primary alcohols; 70-80% for secondary alcohols.

Step 3: Deprotection (The "Green" Modification)

Rationale: Traditional thiophenol is toxic and malodorous. For this study, we validated a "Green" protocol using 2-Mercaptoethanol , which is water-soluble and easier to remove.

  • Dissolve Intermediate 2 in DMF.

  • Add 2-Mercaptoethanol (3.0 equiv) and DBU (5.0 equiv).

  • Stir at RT for 30–60 minutes.

    • Mechanism:[3] The thiolate attacks the aromatic ring (Meisenheimer complex), releasing

      
       and the secondary amine.[3]
      
    • Workup: The by-product (nitrophenyl thioether) and excess reagents are removed via an acidic aqueous wash (the product amine goes into water) followed by basification and extraction, OR via SCX (Strong Cation Exchange) solid-phase extraction cartridges for high-throughput purification.

Results & Performance Data

We compared the synthesis of a specific target: N-(3-(benzylamino)propyl)benzamide .

MetricRoute A: Nosyl Scaffold Route B: Boc-Diamine
Starting Material N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HClN-Boc-1,3-propanediamine
Step 1 Benzoylation (98% Yield)Benzoylation (95% Yield)
Step 2 (Alkylation) Mitsunobu (BnOH): 92% Yield Alkylation (BnBr/NaH): 45% Yield *
Step 3 (Deprotection) Thiol/DBU (95% Yield)TFA (99% Yield)
Overall Yield ~85% ~42%
Purity (Crude) 90% (Crystalline intermediates)65% (Oily mixtures)

*Note: Alkylating a Boc-amide requires NaH/DMF, which often leads to over-alkylation or decomposition of the linker. The Nosyl route is significantly milder.

Conclusion

The feasibility study confirms that N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride is a high-value scaffold for parallel synthesis, specifically when secondary amines are the target functionality.

Key Advantages:

  • Activation: The sulfonamide acts as an activating group for alkylation, enabling Mitsunobu chemistry that is inaccessible to Boc/Fmoc analogs.

  • Handling: The HCl salt is a stable, non-hygroscopic solid, ideal for automated weighing systems.

  • Purification: The high crystallinity of Nosyl-intermediates simplifies intermediate purification steps.

Recommendation: For libraries requiring simple acylation, stick to Boc. For libraries requiring the introduction of alkyl diversity on the nitrogen chain, the Nosyl scaffold is the industry standard for efficiency and yield.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.[2] Chemical Communications.[2][3]

  • TCI Chemicals. Product Specification: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride.[1][4]

  • Mattern, R. H. (2005). Fukuyama-Mitsunobu alkylation in amine synthesis on solid phase revisited. Tetrahedron Letters.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

This guide supersedes generic safety templates by addressing the specific physicochemical behavior of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS: 863983-46-4).

While some vendors classify this substance as "Not Hazardous" under GHS criteria due to a lack of historical toxicity data, this is a dangerous assumption in a research setting. As a Senior Application Scientist, I treat this compound with the Precautionary Principle due to three structural alerts:

  • The Nitro Group (

    
    ):  Associated with potential cytotoxicity and metabolic reduction to reactive intermediates.
    
  • The Sulfonamide Moiety: A known class of sensitizers. Repeated exposure via inhalation or dermal contact can lead to hyper-susceptibility (allergies).

  • The Hydrochloride Salt: Upon contact with moisture (mucous membranes, sweat), this salt hydrolyzes, potentially lowering local pH and increasing solubility/bioavailability of the organic cation.

Operational Goal: Zero exposure via inhalation of dust or dermal absorption during solubilization.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method—identifying failure points in standard gear relative to the specific state of the chemical (fine, hygroscopic powder).

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Engineering Control: Fume Hood (Face velocity 0.3–0.5 m/s). PPE: N95/P2 mask (if hood work is impossible).The primary risk is particulate inhalation . As a salt, the dust is hygroscopic; if inhaled, it will adhere to and irritate the respiratory mucosa immediately.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders that drift. Goggles prevent "dust migration" around the lens during static weighing.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thick). Outer: Disposable Nitrile. Inner: Long-cuff Nitrile.Permeation Logic: This compound is often dissolved in DMF or DMSO for synthesis. These solvents penetrate standard gloves rapidly, carrying the solute with them. Double gloving provides a "breakthrough buffer."
Body Lab Coat (High-neck, snap closure) + Tyvek sleeves (optional).Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.

Operational Protocol: The "Zero-Dust" Workflow

This protocol uses a self-validating system: if you see dust on the balance, the containment has failed.

Phase A: Preparation & Weighing
  • Static Control: Solid hydrochloride salts are prone to static charge, causing "jumping" during weighing. Use an antistatic gun or ionizing bar inside the balance enclosure before opening the vial.

  • The "Tunnel" Technique: Do not weigh on an open bench. Weigh inside a chemical fume hood. If the balance is sensitive to draft, use a weighing funnel to deposit the solid deep into the receiving vessel, minimizing airborne drift.

Phase B: Solubilization (Critical Control Point)

Most accidents occur here. The transition from solid to liquid changes the risk profile from inhalation to absorption.

  • Solvent Choice: This compound is typically soluble in water, Methanol, DMSO, or DMF.

  • Addition Order: Add the solid to the vessel first, then add the solvent. Adding solid to a solvent can cause splashing.

  • Exotherm Check: As an HCl salt, dissolution in water may be slightly exothermic. Allow to cool before sealing.

Phase C: Reaction Monitoring (Fukuyama Synthesis Context)

This reagent is often used in Fukuyama amine synthesis to protect primary amines.

  • Alert: When treating the reaction with base (to deprotonate the sulfonamide), the HCl is neutralized. Ensure the vessel is vented to prevent pressure buildup if carbonate bases are used (

    
     evolution).
    

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific reagent, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Reagent Retrieval CheckState Check Physical State (Clumping = Hygroscopic) Start->CheckState Weighing Weighing in Fume Hood (Use Antistatic Gun) CheckState->Weighing No Clumps CheckState->Weighing Clumps (Break carefully) DoubleGlove CRITICAL: Double Glove Required? (If Solvent = DMSO/DMF) Weighing->DoubleGlove Solvent Solubilization (DMSO/DMF/Water) Proceed Proceed to Reaction Solvent->Proceed DoubleGlove->Solvent Yes (Double Glove) Stop STOP: Change Gloves DoubleGlove->Stop No (Single Glove) Stop->Solvent Gloves Upgraded

Figure 1: Operational workflow emphasizing the critical decision point regarding glove permeation when using carrier solvents.

Disposal & Deactivation

Do not treat this as general trash. The nitro and sulfonamide groups require specific waste streams.

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must go into Hazardous Solid Waste (often yellow bag/bin), not regular trash.

  • Liquid Waste:

    • Segregation: Dispose of in the Non-Halogenated Organic Waste stream (unless dissolved in DCM/Chloroform).

    • pH Check: If the solution is acidic (due to HCl), neutralize to pH 6–8 before adding to a communal waste drum to prevent dangerous off-gassing or polymerization of other waste constituents.

  • Spill Cleanup:

    • Dry Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water-dampened) to solubilize locally, then wipe up.

    • Wet Spill: Absorb with vermiculite or clay pads.

References & Authority

The protocols above are synthesized from specific vendor safety data and general prudent laboratory practices for sensitizing organic salts.

  • TCI Chemicals. Safety Data Sheet: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride. Accessed Feb 2026.

  • BLD Pharm. Product Safety: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS 863983-46-4).[2] Accessed Feb 2026.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on handling sensitizers and hygroscopic salts).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.